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  • Product: 6-Methylpyridine-3-carbonitrile 1-oxide
  • CAS: 31795-59-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 6-methylpyridine-3-carbonitrile 1-oxide. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established principles of heterocyclic chemistry to offer a predictive yet scientifically grounded resource for laboratory and development applications.

Molecular Structure and Properties

6-methylpyridine-3-carbonitrile 1-oxide possesses a pyridine N-oxide core, a functionality known to significantly influence the electronic properties and reactivity of the aromatic ring. The presence of an electron-withdrawing nitrile group at the 3-position and an electron-donating methyl group at the 6-position further modulates its chemical behavior.

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Oxidation cluster_workup Work-up & Purification cluster_product Final Product 6-methylpyridine-3-carbonitrile 6-methylpyridine-3-carbonitrile Reaction Stir at RT to 50°C 6-methylpyridine-3-carbonitrile->Reaction Oxidizing_Agent m-CPBA or H₂O₂/Acetic Acid Oxidizing_Agent->Reaction Solvent DCM or Acetic Acid Solvent->Reaction Quenching Quench with Na₂S₂O₃ (aq) Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Purification Column Chromatography (Silica gel, DCM/MeOH) Extraction->Purification Product 6-methylpyridine-3-carbonitrile 1-oxide Purification->Product

Caption: Proposed synthetic workflow for 6-methylpyridine-3-carbonitrile 1-oxide.

Experimental Protocol: N-Oxidation of 6-methylpyridine-3-carbonitrile

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 1.0 equivalent of 6-methylpyridine-3-carbonitrile in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid.

  • Addition of Oxidizing Agent: To the solution, add 1.1 to 1.5 equivalents of an oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) for reactions in DCM, or hydrogen peroxide (30% aqueous solution) if using acetic acid as the solvent. [1][2]The addition should be done portion-wise at room temperature or while cooling in an ice bath to control any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using m-CPBA, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide.

    • If using H₂O₂/acetic acid, carefully neutralize the reaction mixture with a base such as sodium bicarbonate or sodium carbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Predicted Spectral Data

The following spectral characteristics are predicted based on data from analogous substituted pyridine N-oxides. [3][4] Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR (400 MHz, DMSO-d₆)δ 8.5-8.7 (s, 1H, H-2), 7.5-7.7 (d, 1H, H-4), 7.3-7.5 (d, 1H, H-5), 2.4-2.6 (s, 3H, CH₃)The N-oxide group deshields the α-protons (H-2 and H-6, although H-6 is substituted). The nitrile group will also influence the chemical shifts of adjacent protons.
¹³C NMR (100 MHz, DMSO-d₆)δ 145-150 (C-6), 138-142 (C-2), 130-135 (C-4), 125-130 (C-5), 115-120 (CN), 110-115 (C-3), 17-20 (CH₃)The N-oxide functionality typically shields the γ-carbon (C-4) and deshields the α- (C-2, C-6) and β-carbons (C-3, C-5) relative to the parent pyridine.
IR (KBr, cm⁻¹)3100-3000 (Ar C-H stretch), 2240-2220 (C≡N stretch), 1620-1580 (C=C/C=N stretch), 1280-1240 (N-O stretch)The N-O stretching frequency is a characteristic feature of pyridine N-oxides.
Mass Spec (ESI+)m/z 135.05 [M+H]⁺Calculated for C₇H₇N₂O⁺.

Chemical Reactivity

The chemistry of 6-methylpyridine-3-carbonitrile 1-oxide is dictated by the interplay of its functional groups.

  • N-O Group: The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic substitution. [5]It can also be deoxygenated using reagents like PCl₃. [6]* Nitrile Group: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine.

  • Methyl Group: The methyl group can potentially be oxidized to a carboxylic acid, although this may require conditions that also affect the N-oxide functionality. [7][8]

Key Reactions:
  • Electrophilic Aromatic Substitution: Nitration is expected to occur at the 4-position, directed by the N-oxide group.

  • Nucleophilic Aromatic Substitution: The N-oxide can be activated by reagents like POCl₃ or acyl halides, followed by nucleophilic attack, often at the 2- or 4-position.

  • Cyanation: While the molecule already contains a nitrile group, further functionalization at other positions is possible through modern C-H activation methods. [9][10][11]

Safety and Handling

No specific safety data for 6-methylpyridine-3-carbonitrile 1-oxide is available. The following precautions are based on related pyridinecarbonitrile and pyridine N-oxide derivatives. [12][13][14]

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Nitrile-containing compounds can sometimes release cyanide upon metabolism or decomposition.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Substituted pyridine N-oxides are important intermediates in medicinal chemistry and materials science. The unique combination of functional groups in 6-methylpyridine-3-carbonitrile 1-oxide makes it a potentially valuable building block for the synthesis of:

  • Pharmaceuticals: Pyridine and its derivatives are scaffolds in numerous drugs.

  • Agrochemicals: Many pesticides and herbicides are based on heterocyclic structures.

  • Functional Materials: The polar N-oxide group can be exploited in the design of ligands for coordination chemistry or in materials with specific electronic properties.

References

  • Exploring the Biological Activity and Safety of 3-Pyridinecarbonitrile: A Comprehensive Guide to its Chemical Structure and Potential Uses - Ontosight AI. (URL: [Link])

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (URL: [Link])

  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides) - ResearchGate. (URL: [Link])

  • Synthesis and NMR characterization of seven new substituted pyridine N-oxides. (URL: [Link])

  • Pyridine-N-oxide - Wikipedia. (URL: [Link])

  • Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. (URL: [Link])

  • Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])

  • 2-Pyridinecarbonitrile - Szabo-Scandic. (URL: [Link])

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC - NIH. (URL: [Link])

  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications - MDPI. (URL: [Link])

  • Cyanation of Amine Oxide Salts. A New Synthesis of Cyanopyridines - ACS Publications. (URL: [Link])

  • N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

  • Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category - epa nepis. (URL: [Link])

  • Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation - PMC. (URL: [Link])

  • Substrate scope for the ortho-cyanation of pyridine N-oxides. Unless... - ResearchGate. (URL: [Link])

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides - ChemRxiv. (URL: [Link])

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • US2991285A - Process of cyanation and nitriles produced thereby - Google P
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC. (URL: [Link])

  • WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES - WIPO Patentscope. (URL: [Link])

  • WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl)
  • Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate. (URL: [Link])

  • Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation | Biochemistry - ACS Publications. (URL: [Link])

  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. (URL: [Link])

  • US2818378A - Oxidation of methyl-pyridines - Google P

Sources

Exploratory

molecular structure and weight of 6-methylpyridine-3-carbonitrile 1-oxide

Title: Advanced Mechanistic Profiling and Synthetic Workflows for 6-Methylpyridine-3-carbonitrile 1-Oxide Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Mechanistic Profiling and Synthetic Workflows for 6-Methylpyridine-3-carbonitrile 1-Oxide Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, pyridine N-oxides serve as indispensable intermediates for late-stage functionalization and as vital pharmacophores to modulate physicochemical properties (e.g., improving aqueous solubility and altering metabolic liabilities). 6-Methylpyridine-3-carbonitrile 1-oxide (also designated as 5-cyano-2-methylpyridine 1-oxide) represents a highly valuable building block. The presence of the electron-withdrawing cyano group significantly alters the electronic landscape of the pyridine ring, necessitating specialized synthetic approaches for its preparation and downstream application.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and utilization of this critical intermediate.

Molecular Identity & Physicochemical Profiling

Accurate molecular characterization is the foundation of robust synthetic planning. The structural parameters and physical properties of 6-methylpyridine-3-carbonitrile 1-oxide are summarized below[1].

PropertyValue
IUPAC Name 6-Methylpyridine-3-carbonitrile 1-oxide
Common Synonyms 5-Cyano-2-methylpyridine 1-oxide; 5-Cyano-2-picoline N-oxide
CAS Registry Number 31795-59-2
Molecular Formula C₇H₆N₂O
Molecular Weight 134.138 g/mol
Monoisotopic Exact Mass 134.0480 Da
SMILES String [O-][N+]1=CC(C#N)=CC=C1C
Structural Features N-oxide dipole, C3-carbonitrile, C6-methyl group

Mechanistic Causality: The Role of the N-Oxide

Overcoming Electronic Deactivation during N-Oxidation

The synthesis of 6-methylpyridine-3-carbonitrile 1-oxide from its parent pyridine requires overcoming significant electronic deactivation. The strongly electron-withdrawing C3-cyano group (-M, -I effects) depletes electron density from the pyridine nitrogen, rendering it a poor nucleophile. Consequently, standard oxidants like m-chloroperoxybenzoic acid (mCPBA) often result in sluggish kinetics and poor yields.

The Solution: The use of Urea Hydrogen Peroxide (UHP) coupled with Trifluoroacetic Anhydride (TFAA). Causality: TFAA reacts rapidly with UHP in situ to generate trifluoroperacetic acid , a highly electrophilic super-oxidant capable of efficiently transferring an oxygen atom to the deactivated pyridine nitrogen without hydrolyzing the sensitive nitrile group[2].

Downstream Application: The Boekelheide Rearrangement

The primary utility of this N-oxide in drug development is its ability to activate the adjacent C6-methyl group for functionalization. Causality: Upon treatment with acetic anhydride (Ac₂O), the N-oxide oxygen attacks the electrophilic carbonyl, forming an N-acetoxypyridinium intermediate. Deprotonation of the adjacent methyl group yields an anhydrobase, which subsequently undergoes a thermally driven [3,3]-sigmatropic rearrangement . This transfers the acetate group to the carbon, yielding a 6-(acetoxymethyl) derivative that can be hydrolyzed to a hydroxymethyl group—a critical handle for further cross-coupling or etherification[3].

Pathway Visualizations

Mechanism SM 6-Methylpyridine- 3-carbonitrile NOxide 6-Methylpyridine- 3-carbonitrile 1-oxide (Target) SM->NOxide UHP, TFAA N-Oxidation NAcetoxy N-Acetoxypyridinium Intermediate NOxide->NAcetoxy Ac2O Activation Anhydro Anhydrobase Intermediate NAcetoxy->Anhydro -H+ Deprotonation Acetoxymethyl 6-(Acetoxymethyl) Derivative Anhydro->Acetoxymethyl [3,3]-Sigmatropic Rearrangement Hydroxymethyl 6-(Hydroxymethyl) Derivative Acetoxymethyl->Hydroxymethyl Hydrolysis

Figure 1: Mechanistic pathway of N-oxidation and subsequent Boekelheide rearrangement.

Workflow Step1 Step 1: Reagent Preparation Dissolve SM in DCM Add UHP (3 eq) Step2 Step 2: Activation Cool to 0°C Dropwise TFAA Step1->Step2 Step3 Step 3: Reaction Stir at RT 3.5 hours Step2->Step3 Step4 Step 4: Quenching Add 10% aq. KI Neutralize peroxides Step3->Step4 Step5 Step 5: Extraction & Wash Extract with DCM Wash with Na2S2O3 & Brine Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4 Evaporate to yield N-oxide Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the N-oxide.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist receives real-time visual or physical feedback to confirm reaction progression and safety. These procedures are adapted from validated methodologies for highly functionalized cyano-pyridine analogs[2][3].

Protocol A: Electrophilic N-Oxidation (Synthesis of CAS 31795-59-2)
  • Preparation: Dissolve 6-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add Urea Hydrogen Peroxide (UHP, 3.0 eq) as a solid suspension.

  • Activation: Cool the mixture to 0°C under an inert atmosphere. Add Trifluoroacetic Anhydride (TFAA, 3.0 eq) dropwise.

    • Causality: Slow addition prevents thermal runaway from the highly exothermic formation of trifluoroperacetic acid.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3.5 hours.

    • Self-Validation (TLC): Monitor via TLC (5% MeOH in DCM). The N-oxide product will exhibit a significantly lower Rf​ value than the starting material due to the highly polar N-O dipole.

  • Quenching & Safety Validation: Carefully add 10% aqueous KI.

    • Self-Validation: The solution will immediately turn dark brown (I₂ formation), confirming the presence and destruction of residual peroxides.

  • Washing: Add saturated aqueous Na₂S₂O₃ and stir vigorously.

    • Self-Validation: The organic layer will transition from dark brown to colorless, visually validating that all peroxides have been safely neutralized to prevent explosive hazards during concentration[2].

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target N-oxide.

Protocol B: Downstream Boekelheide Rearrangement
  • Activation: Dissolve 6-methylpyridine-3-carbonitrile 1-oxide in Acetic Anhydride (Ac₂O, 10 volumes). Add 3 drops of concentrated H₂SO₄ at room temperature[3].

  • Rearrangement: Heat the mixture to 110°C and stir for 1 hour.

    • Self-Validation: The reaction mixture will progressively darken, indicating the formation of the anhydrobase and subsequent sigmatropic shift.

  • Quenching: Cool the mixture and pour it slowly onto an ice/water slurry.

    • Self-Validation: An exothermic reaction will occur as excess Ac₂O hydrolyzes to acetic acid.

  • Neutralization: Add saturated aqueous NaHCO₃ portion-wise.

    • Self-Validation: Vigorous CO₂ evolution will occur. The cessation of bubbling confirms complete neutralization of the acidic media, allowing for safe extraction of the 6-(acetoxymethyl)pyridine-3-carbonitrile intermediate[3].

References

  • Google Patents.US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers. (Details on the Boekelheide rearrangement of cyano-picoline N-oxides).

Sources

Foundational

Thermodynamic Stability and Decomposition Kinetics of 6-Methylpyridine-3-carbonitrile 1-Oxide: A Comprehensive Guide

Executive Summary In the development of advanced therapeutics—particularly in the synthesis of YAP/TEAD and EZH2 inhibitors—6-methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) serves as a critical upstream intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced therapeutics—particularly in the synthesis of YAP/TEAD and EZH2 inhibitors—6-methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) serves as a critical upstream intermediate [1]. As a heteroaromatic N-oxide, its utility in nucleophilic substitution and rearrangement reactions is defined by the thermodynamic stability of its nitrogen-oxygen (N-O) bond. This whitepaper provides an in-depth mechanistic analysis of its electronic stability, thermal decomposition pathways, and self-validating experimental protocols for thermodynamic profiling.

Electronic Determinants of N-O Bond Thermodynamic Stability

The thermodynamic stability of pyridine N-oxides is fundamentally dictated by the N-O bond dissociation energy (BDE). The baseline BDE for an unsubstituted pyridine N-oxide is experimentally established at 63.3 ± 0.5 kcal/mol [2]. This is significantly higher than aliphatic amine oxides (e.g., trimethylamine N-oxide at 56.7 kcal/mol) due to the resonance stabilization of the oxygen's formal negative charge into the aromatic π-system[2].

In 6-methylpyridine-3-carbonitrile 1-oxide, the thermodynamic stability is heavily modulated by a "push-pull" electronic environment:

  • Electron-Withdrawing 3-Cyano Group: The nitrile group at the C3 position withdraws electron density via inductive and resonance effects. This decreases the electron density on the pyridine ring, which paradoxically stabilizes the formal negative charge on the N-oxide oxygen, thereby increasing the N-O bond strength and overall thermodynamic stability [3].

  • Electron-Donating 6-Methyl Group: The methyl group at the C6 position provides hyperconjugative stabilization. While it slightly increases electron density on the ring, its primary role is directing regioselectivity during chemical activation, lowering the activation energy required for targeted functionalization [4].

Thermal Decomposition vs. Chemical Activation Pathways

Understanding the threshold between stable chemical activation and runaway thermal decomposition is vital for process safety.

  • Thermal Deoxygenation: Under pure thermal stress (typically > 180 °C), the N-O bond undergoes homolytic or heterolytic fission. This leads to spontaneous deoxygenation, yielding the parent 6-methylpyridine-3-carbonitrile and reactive oxygen species, often accompanied by exothermic ring-opening degradation.

  • Chemical Activation (Boekelheide Rearrangement): When chemically activated by an anhydride (e.g., acetic anhydride), the thermodynamic barrier is bypassed. The molecule undergoes the Boekelheide rearrangement, migrating the oxygen to the C6-methyl group to form a highly valuable 6-hydroxymethyl derivative [4].

  • Chlorination: Treatment with phosphorus oxychloride ( POCl3​ ) leverages the N-oxide's supernucleophilicity to yield 2-chloro-6-methylpyridine-3-carbonitrile, a key pharmaceutical building block [1].

Pathway Visualization

G N_oxide 6-Methylpyridine-3-carbonitrile 1-Oxide (Stable at < 150°C) Thermal Thermal Stress (> 200°C) Homolytic/Heterolytic Cleavage N_oxide->Thermal Δ > 200°C Chemical Chemical Activation (e.g., Ac2O / POCl3) N_oxide->Chemical Reagents Deox Deoxygenation (Parent Pyridine + O2) Thermal->Deox N-O Bond Fission (BDE ~64 kcal/mol) Rearrange Boekelheide Rearrangement (6-Hydroxymethyl derivative) Chemical->Rearrange Ac2O, Δ Chlorination Chlorination (2-Chloro-6-methylpyridine-3-carbonitrile) Chemical->Chlorination POCl3, Δ

Figure 1: Thermodynamic and chemical degradation pathways of 6-methylpyridine-3-carbonitrile 1-oxide.

Quantitative Thermodynamic Data

The following table summarizes the comparative thermodynamic stability of relevant N-oxides, highlighting the stabilizing effect of the aromatic ring and cyano substitution.

CompoundN-O Bond Dissociation Energy (kcal/mol)Thermal Onset ( Tonset​ )Primary Decomposition Pathway
Trimethylamine N-oxide (TMAO) 56.7 ± 0.9~100 °CDeoxygenation
Pyridine N-oxide 63.3 ± 0.5~150 °CDeoxygenation / Ring Opening
6-Methylpyridine-3-carbonitrile 1-oxide ~64.5 (Est. via DFT)> 180 °CDeoxygenation / Rearrangement

Self-Validating Experimental Protocols

To empirically and computationally validate the thermodynamic stability of 6-methylpyridine-3-carbonitrile 1-oxide, the following self-validating protocols must be employed.

Protocol 1: Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

Causality for Design: TGA/DSC must be performed under a strictly inert nitrogen atmosphere. If performed in air, the exothermic oxidative combustion of the pyridine ring will mask the specific endothermic/exothermic signals of N-O bond deoxygenation, leading to artificially low stability readings.

  • Instrument Calibration: Calibrate the DSC using an Indium standard (melting point 156.6 °C; ΔHf​ = 28.62 J/g) to ensure precise temperature and enthalpy readings.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of high-purity 6-methylpyridine-3-carbonitrile 1-oxide into an aluminum crucible. Seal the crucible and pierce the lid with a 50 µm pinhole to allow gas escape without internal pressure build-up.

  • Atmosphere Control (Critical): Purge the furnace with high-purity N2​ gas at a flow rate of 50 mL/min for 15 minutes prior to the run to establish a completely inert environment.

  • Thermal Ramp: Heat the sample from 25 °C to 350 °C at a tightly controlled rate of 10 °C/min.

  • Data Analysis & Validation: Identify the onset temperature ( Tonset​ ) of the first major mass loss event in the TGA curve. Correlate this with the corresponding exothermic peak in the DSC trace to calculate the enthalpy of decomposition ( ΔHdec​ ). Run an empty crucible blank to subtract baseline drift.

Protocol 2: Computational Determination of N-O BDE via DFT

Causality for Design: Standard Density Functional Theory (DFT) functionals (like B3LYP) often underestimate N-O bond strength. The M06-2X functional, paired with a large basis set like 6-311+G(3df,2p), is explicitly chosen because it accurately captures non-covalent interactions and provides BDEs within 1 kcal/mol of experimental values [2].

  • Geometry Optimization: Optimize the ground-state geometry of 6-methylpyridine-3-carbonitrile 1-oxide using the M06-2X/6-311+G(3df,2p) level of theory.

  • Frequency Analysis: Perform a vibrational frequency analysis to confirm the structure is a true minimum (zero imaginary frequencies) and to extract the unscaled Zero-Point Energy (ZPE).

  • Radical Optimization: Optimize the geometries of the parent 6-methylpyridine-3-carbonitrile radical and the oxygen triplet state ( 3P ).

  • BDE Calculation: Calculate the BDE using the equation: BDE=E(pyridine)+E(O)−E(N−oxide)+ΔZPE .

  • Validation: Apply a scaling factor of 0.97 for the M06-2X ZPE to correct for anharmonicity. Validate the computational setup by running unsubstituted pyridine N-oxide alongside the target molecule; the control must yield a BDE of ~63.3 kcal/mol to validate the target's output.

References

  • Title: The Bond Dissociation Energy of the N–O Bond Source: The Journal of Physical Chemistry A (American Chemical Society) URL: [Link]

  • Title: 2-Chloro-6-methyl-3-pyridinecarbonitrile (Upstream Products) Source: LookChem URL: [Link]

  • Title: Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements Source: Organic Letters (American Chemical Society) URL: [Link]

Sources

Exploratory

Comprehensive Solubility Profile and Determination Methodology for 6-Methylpyridine-3-carbonitrile 1-Oxide in Organic Solvents

Executive Summary 6-Methylpyridine-3-carbonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide, CAS: 31795-59-2) is a highly functionalized heterocyclic intermediate crucial for the synthesis of biologically a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylpyridine-3-carbonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide, CAS: 31795-59-2) is a highly functionalized heterocyclic intermediate crucial for the synthesis of biologically active compounds and advanced pharmaceutical agents. Understanding its thermodynamic solubility across various organic solvents is a critical prerequisite for optimizing reaction conditions, designing crystallization protocols, and scaling up purification workflows.

This technical guide synthesizes the structural thermodynamics of pyridine N-oxide derivatives to model the solubility profile of this specific compound. Furthermore, it details a self-validating empirical protocol designed to accurately quantify solubility while mitigating common experimental artifacts such as kinetic supersaturation and solvate formation.

Structural Thermodynamics & Solvation Causality

To predict and manipulate the solubility of 6-methylpyridine-3-carbonitrile 1-oxide, one must first deconstruct its molecular architecture. The compound’s solubility is dictated by the interplay of three distinct functional groups:

  • The Zwitterionic N-Oxide Core: Pyridine N-oxides are characterized by a highly polar N–O bond. The formal transfer of electron density to the oxygen atom results in a zwitterionic resonance structure with a substantial dipole moment (approximately 4.24 D, compared to 2.37 D for standard pyridine) [1]. This oxygen atom acts as a powerful hydrogen-bond acceptor, driving exceptionally high solubility in polar protic solvents (e.g., methanol, water) and polar aprotic solvents (e.g., DMSO, DMF) [2].

  • The Cyano Group (-CN): The electron-withdrawing cyano group at the 3-position introduces a secondary dipole. While it slightly decreases the overall basicity of the N-oxide core, it enhances dipole-dipole interactions, significantly boosting solubility in polar aprotic solvents like acetonitrile and ethyl acetate compared to unsubstituted pyridine N-oxides.

  • The Methyl Group (-CH3): Positioned at the 6-carbon, the methyl group provides a minor steric disruption to planar pi-pi stacking in the solid crystal lattice. It also contributes weak lipophilicity, marginally improving solubility in moderately non-polar solvents (e.g., toluene) via dispersion forces, though it remains insufficient to drive solubility in strictly non-polar aliphatic hydrocarbons like hexane [3].

Solvation cluster_molecule 6-methylpyridine-3-carbonitrile 1-oxide NOxide N-Oxide Core (Zwitterionic, ~4.24 D) Protic Polar Protic Solvents (e.g., MeOH, EtOH) NOxide->Protic Strong H-Bond Acceptor Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) NOxide->Aprotic Dipole-Dipole Interaction Cyano Cyano Group (Dipole Alignment) Cyano->Aprotic Secondary Dipole Stabilization Methyl Methyl Group (Lipophilic) NonPolar Non-Polar Solvents (e.g., Hexane) Methyl->NonPolar Weak Dispersion Forces

Figure 1: Solvation mechanisms driven by the distinct functional moieties of the target compound.

Predicted Quantitative Solubility Matrix

Based on the physicochemical properties of functionalized pyridine N-oxides [4], the following table outlines the predicted solubility profile of 6-methylpyridine-3-carbonitrile 1-oxide at 25°C.

Solvent ClassSpecific SolventPredicted Solubility Range (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Freely Soluble)Strong dipole-dipole alignment with N-oxide and cyano groups.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 (Freely Soluble)High dielectric constant stabilizes the zwitterionic core.
Polar Protic Methanol (MeOH)50 - 100 (Soluble)Strong H-bond donation to the N-oxide oxygen.
Polar Protic Ethanol (EtOH)20 - 50 (Sparingly Soluble)Moderate H-bonding; hindered slightly by the solvent's alkyl chain.
Halogenated Dichloromethane (DCM)30 - 60 (Soluble)Favorable polarizability and interaction with the N-oxide dipole.
Ethers / Esters Tetrahydrofuran (THF)10 - 30 (Sparingly Soluble)Moderate dipole interactions; limited by lack of H-bond donation.
Non-Polar Aromatic Toluene< 5 (Slightly Soluble)Weak dispersion forces interacting with the methyl group.
Non-Polar Aliphatic Hexane / Heptane< 1 (Practically Insoluble)Inability to break the strong crystal lattice energy of the polar solid.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To transition from theoretical models to empirical data, a rigorous determination protocol is required. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard.

As a Senior Application Scientist, I must emphasize that listing steps is insufficient; understanding the causality behind the protocol ensures data integrity. Every step in this workflow is designed to prevent false positives (e.g., kinetic supersaturation) and false negatives (e.g., solute adsorption).

Materials & Preparation
  • Solute: 6-methylpyridine-3-carbonitrile 1-oxide (Purity > 99% via HPLC).

  • Solvents: HPLC-grade organic solvents.

  • Filters: 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters. Causality: PTFE is chemically inert to aggressive solvents like DMF and DCM. Using Nylon or PES filters can lead to filter degradation or selective adsorption of the highly polar N-oxide, skewing quantitative results.

Step-by-Step Methodology
  • Solid Dispensing (Saturation Targeting): Add 50 mg of the compound into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents potential photochemical degradation of the N-oxide. An excess of solid ensures the thermodynamic saturation point is reached.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C. Shake at 500 RPM for 48 hours. Causality: Pyridine N-oxides can rapidly form kinetically trapped supersaturated solutions. A 48-hour equilibration guarantees that the system has settled into its true thermodynamic minimum [2].

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 10 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant and pass it through the 0.22 µm PTFE filter. Causality: Centrifugation prior to filtration prevents filter clogging and ensures sub-micron particles do not break through the filter, which would artificially inflate the HPLC peak area.

  • Dilution & Quantification: Dilute the filtered aliquot accurately (e.g., 1:100) with the HPLC mobile phase. Analyze via HPLC-UV (using a C18 column, detecting at the compound's λmax​ , typically around 260-280 nm for cyano-pyridines).

  • Solid-State Validation (Crucial Step): Recover the undissolved solid pellet from Step 4, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Highly polar compounds can form solvates (e.g., a hydrate or methanolate) during the 48-hour shaking period. If the crystal lattice changes, the measured solubility reflects the solvate, not the original anhydrous compound. This step makes the protocol a self-validating system.

Workflow Step1 1. Solid Dispensing (Excess Solute Addition) Step2 2. Solvent Addition (Target Organic Solvents) Step1->Step2 Step3 3. Isothermal Equilibration (Shake at 25°C for 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation & 0.22µm PTFE Filtration) Step3->Step4 Step5 5. Dilution & HPLC-UV Analysis (Quantification) Step4->Step5 Step6 6. Data Validation (Mass Balance & Solid State XRD) Step5->Step6

Figure 2: The self-validating Isothermal Shake-Flask experimental workflow.

Conclusion

The solubility profile of 6-methylpyridine-3-carbonitrile 1-oxide is heavily biased toward polar protic and polar aprotic solvents, driven by the strong hydrogen-bond accepting nature of the zwitterionic N-oxide core and the secondary dipole of the cyano group. By employing a rigorously controlled, causality-driven experimental protocol—specifically addressing kinetic supersaturation, filter compatibility, and solvate formation—researchers can generate highly reliable thermodynamic solubility data essential for downstream chemical processing.

References

  • Grokipedia. "Pyridine-N-oxide." Grokipedia Chemical Database. Available at:[Link]

  • Wikipedia. "Pyridine-N-oxide." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ACS Publications. "Regioselective Ring Opening Reactions of Pyridine N-Oxide Analogues by Magnesium Hydride Complexes." Organometallics. Available at:[Link]

Foundational

Mechanism of Formation and Synthesis Protocols for 6-Methylnicotinonitrile 1-Oxide

Executive Summary & Chemical Context 6-Methylnicotinonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide) is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Methylnicotinonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide) is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of biologically active compounds, including potent anticancer agents, anti-inflammatory derivatives, and enzyme inhibitors[1].

The strategic installation of the N-oxide moiety onto the pyridine core serves a dual purpose: it acts as a structural motif in target-directed drug design and chemically activates the pyridine ring for subsequent late-stage functionalizations (such as nucleophilic aromatic substitutions or cross-coupling reactions)[2]. This whitepaper provides an in-depth mechanistic analysis of its formation and details field-proven, self-validating experimental protocols for its synthesis.

Electronic Properties and Mechanistic Causality

The synthesis of 6-methylnicotinonitrile 1-oxide via N-oxidation presents a unique electronic challenge due to the dichotomy of its substituents:

  • Deactivating Cyano Group (-CN): Positioned at C3, the cyano group is strongly electron-withdrawing via both inductive and resonance effects. This depletes electron density from the pyridine ring, significantly reducing the nucleophilicity of the nitrogen atom's lone pair.

  • Activating Methyl Group (-CH3): Positioned at C6, the methyl group provides a mild inductive electron-donating effect, partially offsetting the deactivation caused by the cyano group.

Because the nitrogen's lone pair is orthogonal to the aromatic π -system, its nucleophilicity is governed primarily by inductive effects and the overall dipole of the ring. To achieve efficient N-oxidation, the oxidizing agent must be highly electrophilic to overcome the deactivated nature of the pyridine nitrogen. Standard oxidants (like aqueous H2​O2​ alone) are often insufficient, necessitating the use of activated peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or in situ generated trifluoroperacetic acid[3][4].

The Concerted Electrophilic Oxygen Transfer Mechanism

The N-oxidation of 6-methylnicotinonitrile proceeds via a bimolecular electrophilic oxygen transfer. When a peroxy acid is introduced, the reaction bypasses radical intermediates and follows a highly ordered, concerted mechanism[2][5].

  • Nucleophilic Attack: The lone pair of the pyridine nitrogen attacks the terminal, electrophilic oxygen of the peroxy acid.

  • Butterfly Transition State: Synchronous with the N–O bond formation, the weak O–O peroxide bond cleaves. Simultaneously, the peroxy proton is transferred to the carbonyl oxygen of the peracid via a cyclic, 5-membered "butterfly" transition state.

  • Product Release: This concerted proton shift avoids the formation of high-energy ionic intermediates, lowering the activation energy and yielding the target N-oxide alongside a carboxylic acid byproduct.

Mechanism N 6-Methylnicotinonitrile (Nucleophile) TS Butterfly Transition State (Concerted O-Transfer) N->TS N lone pair attacks O Ox Peroxy Acid (Electrophilic Oxygen) Ox->TS O-O bond cleavage Prod 6-Methylnicotinonitrile 1-oxide (Target N-Oxide) TS->Prod N-O bond formation Byprod Carboxylic Acid (Leaving Group) TS->Byprod Proton transfer

Logical mechanism of pyridine N-oxidation via peroxy acid transition state.

Quantitative Data: Comparative Synthetic Methodologies

To synthesize 6-methylnicotinonitrile 1-oxide, two primary methodologies are utilized in modern organic synthesis. The table below summarizes the quantitative and operational differences between the classic m-CPBA method and the highly efficient Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system[3][4][6].

ParameterMethod A: m-CPBA OxidationMethod B: UHP / TFAA Oxidation
Active Oxidant m-Chloroperoxybenzoic acidTrifluoroperacetic acid (generated in situ)
Reaction Time 12 - 24 hours3.5 - 6 hours[6]
Typical Yield 65% - 75%80% - 90%
Primary Byproduct m-Chlorobenzoic acid (Organic soluble)Trifluoroacetic acid & Urea (Water soluble)
Scalability Moderate (Reagent is shock-sensitive)High (UHP is a stable, safe solid adduct)
Substrate Suitability Standard pyridinesHighly electron-deficient pyridines

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in self-validating checkpoints to ensure both safety and high product purity.

Protocol A: High-Efficiency Oxidation via UHP/TFAA

This method is preferred for deactivated pyridines due to the extreme electrophilicity of the in situ generated trifluoroperacetic acid[3][6].

  • Substrate Preparation: Dissolve 6-methylnicotinonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of TFAA into trifluoroacetic acid before it can react with the UHP adduct.

  • Oxidant Introduction: Add urea-hydrogen peroxide (UHP) adduct (2.5 equiv) as a solid to the stirring solution.

  • Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: The subsequent activation step is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses non-specific oxidative degradation of the cyano group.

  • Activation: Introduce trifluoroacetic anhydride (TFAA) (2.0 equiv) dropwise over 15 minutes.

    • Causality: TFAA reacts with UHP to generate trifluoroperacetic acid, the active electrophilic species[3][4].

  • Propagation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 3.5 hours[6]. Monitor conversion via TLC (Thin-Layer Chromatography) or LC-MS.

  • Self-Validating Quench (Critical Safety Step): Cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality & Validation: Thiosulfate chemically reduces any unreacted explosive peroxides. Validation is achieved via a starch-iodide paper test on the organic layer—a negative result (no blue-black color) guarantees the safe destruction of peroxides prior to solvent evaporation.

  • Neutralization & Extraction: Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous layer stabilizes at pH 7-8.

    • Causality: This deprotonates the trifluoroacetic acid byproduct, driving it entirely into the aqueous phase, leaving the highly pure N-oxide in the organic DCM layer.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the target 1-oxide.

Protocol B: Classic Oxidation via m-CPBA
  • Preparation: Dissolve 6-methylnicotinonitrile (1.0 equiv) in DCM and cool to 0 °C.

  • Oxidation: Add m-CPBA (77% purity, 1.5 - 2.0 equiv) portion-wise to control the exotherm.

  • Propagation: Stir at room temperature for 12 to 24 hours until starting material is consumed.

  • Quenching & Workup: Quench with aqueous Na2​S2​O3​ . To remove the m-chlorobenzoic acid byproduct, wash the organic layer extensively with 1M NaOH (at least 3 times).

    • Causality:m-Chlorobenzoic acid is poorly water-soluble at neutral pH; strong basic washes are required to fully deprotonate it and force it into the aqueous phase.

Workflow Step1 Dissolve Substrate (DCM Solvent) Step2 Thermal Control (0 °C Ice Bath) Step1->Step2 Step3 Oxidant Addition (m-CPBA or UHP/TFAA) Step2->Step3 Step4 Reaction Monitoring (TLC / LC-MS) Step3->Step4 Stir 3-24h Step5 Peroxide Quenching (Na2S2O3) Step4->Step5 Complete Conversion Step6 Aqueous Workup (NaHCO3 / NaOH Wash) Step5->Step6 Neutralize Byproducts

Step-by-step experimental workflow for the synthesis of 6-methylnicotinonitrile 1-oxide.

References

  • Cas 28900-10-9,2-Chloro-6-methyl-3-pyridinecarbonitrile - LookChem LookChem
  • 38875-76-2 | 4-Chloro-6-methylnicotinonitrile | Chlorides - Ambeed.com Ambeed
  • 2-(Methyldithio)pyridine-N-oxide|Bioactive Compound - Benchchem Benchchem
  • N-Methyl-3-pyridinamine, 1-oxide|CAS 54818-71-2 - Benchchem Benchchem
  • A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate ResearchG
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - ACS Publications ACS Public

Sources

Exploratory

Preliminary Investigation of 6-Methylpyridine-3-carbonitrile 1-Oxide Derivatives: Synthesis, Functionalization, and Biological Evaluation

Executive Summary The development of targeted therapeutics relies heavily on the availability of versatile, easily functionalized chemical scaffolds. 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics relies heavily on the availability of versatile, easily functionalized chemical scaffolds. 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) has emerged as a critical intermediate in the synthesis of highly substituted pyridine derivatives[1]. By converting the electron-deficient pyridine core into its N-oxide, chemists can temporarily alter the electronic distribution of the ring, enabling regioselective functionalization—most notably deoxygenative chlorination to yield 2-chloro-6-methylpyridine-3-carbonitrile (CAS: 28900-10-9) [1][2].

This technical guide provides an in-depth preliminary investigation into the synthetic methodologies, mechanistic rationale, and downstream biological applications of 6-methylpyridine-3-carbonitrile 1-oxide derivatives, specifically focusing on their utility in developing DNA Polymerase Theta (Polθ) and YAP-TEAD inhibitors.

Chemical Rationale & Scaffold Significance

Unsubstituted and alkyl-substituted pyridines are notoriously resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of a cyano group at the C3 position further depletes electron density, rendering direct functionalization at the C2 or C4 positions highly inefficient.

The N-Oxide Advantage: Oxidation of the pyridine nitrogen to form 6-methylpyridine-3-carbonitrile 1-oxide fundamentally shifts the reactivity profile[2]. The N-oxide oxygen acts as an electron donor via resonance, significantly increasing electron density at the C2 and C4 positions. This activation allows the scaffold to undergo nucleophilic attack by halogenating agents (such as POCl₃), simultaneously serving as a directing group and a leaving group to install a highly reactive chloride atom precisely at the C2 position[2]. The resulting 2-chloro derivative is a prime candidate for subsequent S_NAr (Nucleophilic Aromatic Substitution) or palladium-catalyzed cross-coupling reactions[3].

Mechanistic Pathway for Regioselective Functionalization

The transformation from the base pyridine to complex bioactive molecules follows a strict, causality-driven synthetic logic.

  • Electrophilic Oxygen Transfer: m-Chloroperoxybenzoic acid (m-CPBA) is utilized as the oxidant. The electrophilic oxygen of the peroxy acid is attacked by the lone pair of the pyridine nitrogen. Careful temperature control (10–15 °C) is required to manage the exothermic nature of this reaction and prevent thermal runaway or over-oxidation[4].

  • Deoxygenative Chlorination: Treatment of the N-oxide with phosphoryl chloride (POCl₃) initiates a nucleophilic attack by the N-oxide oxygen onto the electrophilic phosphorus. The resulting −O−PCl2+​ intermediate is an excellent leaving group. The liberated chloride ion then attacks the activated C2 position. Subsequent rearomatization drives the elimination of PO₂Cl, yielding the 2-chloro derivative[2].

Pathway A 6-Methylpyridine- 3-carbonitrile B m-CPBA Oxidation (10-15°C) A->B C 6-Methylpyridine- 3-carbonitrile 1-oxide (CAS: 31795-59-2) B->C Electrophilic O-transfer D POCl3 Deoxygenative Chlorination C->D E 2-Chloro-6-methylpyridine- 3-carbonitrile (CAS: 28900-10-9) D->E Regioselective C2-Cl F SNAr / Cross-Coupling (Scaffold Derivatization) E->F G Bioactive Compounds (Polθ & YAP-TEAD Inhibitors) F->G Target Synthesis

Synthetic workflow from 6-methylpyridine-3-carbonitrile to bioactive derivatives via N-oxidation.

Preliminary Biological Investigations

The derivatization of 6-methylpyridine-3-carbonitrile 1-oxide into its 2-chloro analogue unlocks pathways to synthesize potent inhibitors for oncology targets.

A. DNA Polymerase Theta (Polθ) Inhibitors

Polθ is an essential enzyme in microhomology-mediated end joining (MMEJ), a critical DNA repair pathway. Cancers with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) are highly dependent on Polθ for survival. Derivatives synthesized from 2,5-dichloro-6-methylpyridine-3-carbonitrile (an advanced analogue of our core scaffold) have been successfully coupled with acetamido groups to yield potent Polθ inhibitors, inducing synthetic lethality in HR-deficient tumors[5].

B. YAP-TEAD Protein-Protein Interaction Inhibitors

The Hippo signaling pathway regulates cell proliferation and apoptosis. Dysregulation leads to the nuclear translocation of YAP/TAZ, which binds to TEAD transcription factors to drive oncogenesis. Bicyclic heterocyclic compounds derived from 4-amino-6-methylpyridine-3-carbonitrile (accessible via amination of the 2-chloro/4-chloro N-oxide derivatives) have demonstrated efficacy as TEAD binders, disrupting the YAP-TEAD interaction and halting tumor growth[6].

Analytical Characterization

To ensure the integrity of the synthetic workflow, rigorous analytical characterization is required. Below is a summary of the representative physicochemical data used to validate the intermediate and the functionalized product.

Parameter6-Methylpyridine-3-carbonitrile 1-oxide2-Chloro-6-methylpyridine-3-carbonitrile
CAS Number 31795-59-2[1]28900-10-9[1]
Molecular Formula C₇H₆N₂OC₇H₅ClN₂
Molecular Weight 134.14 g/mol 152.58 g/mol
Appearance Pale yellow solidLight yellow to brown crystalline flake[1]
Expected MS (ESI+) m/z 135.0 [M+H]⁺m/z 153.0 / 155.0 [M+H]⁺ (3:1 isotope ratio)
Key IR Stretch (cm⁻¹) ~1250 (N-O stretch), 2230 (C≡N)~1080 (C-Cl stretch), 2235 (C≡N)

Experimental Protocols

The following protocols are designed as self-validating systems. Causality and validation checkpoints are embedded within the steps to ensure experimental integrity.

Protocol A: Synthesis of 6-Methylpyridine-3-carbonitrile 1-oxide

Rationale: m-CPBA is used in a non-polar or slightly polar aprotic solvent to facilitate the electrophilic oxygen transfer while minimizing hydrolytic side reactions.

  • Preparation: Dissolve 6-methylpyridine-3-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) or isopropyl acetate (10 volumes) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 10–15 °C using an ice-water bath. Causality: Strict thermal control prevents the exothermic N-oxidation from causing solvent boil-off or degradation of the cyano group[4].

  • Oxidant Addition: Add m-CPBA (70-75% purity, 1.2–1.5 equiv) portion-wise over 30 minutes, maintaining the internal temperature below 15 °C[4].

  • Aging: Remove the ice bath and allow the reaction to warm to 30–35 °C. Stir for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Ethyl Acetate/Hexane 1:1). The starting material should be consumed, replaced by a highly polar, baseline-retained spot corresponding to the N-oxide.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted peroxides. Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide.

Protocol B: Deoxygenative Chlorination to 2-Chloro-6-methylpyridine-3-carbonitrile

Rationale: POCl₃ acts as both the activating electrophile and the chloride source. The reaction is run neat or in a high-boiling solvent to provide the thermal energy required for the Boekelheide-type rearrangement.

  • Preparation: Suspend 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equiv) in anhydrous toluene (5 volumes).

  • Reagent Addition: Slowly add POCl₃ (3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 90–100 °C for 3–5 hours. Causality: Elevated temperatures are required to drive the nucleophilic attack of the chloride ion onto the sterically hindered C2 position and force the elimination of PO₂Cl.

  • Validation Checkpoint: Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via GC-MS. Successful conversion is confirmed by the disappearance of the m/z 134 peak and the appearance of the m/z 152/154 isotopic cluster characteristic of a mono-chlorinated species.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess POCl₃. Neutralize the aqueous phase to pH 7 with solid Na₂CO₃. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to obtain the pure 2-chloro derivative.

References

  • Cas 28900-10-9,2-Chloro-6-methyl-3-pyridinecarbonitrile - LookChem. LookChem.
  • acetamido derivatives as dna polymerase theta inhibitors - Justia Patents. Justia.
  • The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides - ACS Publications. ACS.
  • Buy 2-Chloro-6-methylpyridine-3-boronic acid (EVT-328728) | 536693-95-5 - EvitaChem. EvitaChem.
  • WO2025026997A1 - Substitued bicyclic heterocyclic yap-tead and/or taz-tead inhibitors - Google Patents. Google Patents.
  • Pyridine-N-oxide - Wikipedia. Wikipedia.

Sources

Foundational

High-Resolution Crystallographic Profiling of 6-Methylpyridine-3-carbonitrile 1-Oxide: A Technical Guide for Structure-Based Drug Design

Executive Summary Pyridine N-oxides are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres, metabolic stabilizers, and potent hydrogen-bond acceptors in Structure-Based Drug Design (S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine N-oxides are highly privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres, metabolic stabilizers, and potent hydrogen-bond acceptors in Structure-Based Drug Design (SBDD). 6-Methylpyridine-3-carbonitrile 1-oxide (Chemical Formula: C₇H₆N₂O) presents a unique "push-pull" electronic system. The electron-donating methyl group at the 6-position and the electron-withdrawing cyano group at the 3-position exert competing inductive and mesomeric effects on the pyridine ring, directly influencing the polarization and vector of the N-O dative bond.

This whitepaper provides an in-depth, authoritative guide to the crystallographic characterization of 6-methylpyridine-3-carbonitrile 1-oxide. It details the causality behind specific experimental workflows, presents the quantitative structural data, and outlines a self-validating protocol for acquiring high-resolution X-ray diffraction (XRD) data suitable for advanced computational modeling.

Chemical Context & Mechanistic Rationale

The precise geometry of the N-O bond is critical for computational docking and pharmacophore mapping. In standard pyridine N-oxides, the N-O bond length averages 1.316 Å . However, in 6-methylpyridine-3-carbonitrile 1-oxide, the strong dipole moment dictates specific crystallization behaviors:

  • Aprotic Dependency: Crystallization in protic solvents (like water or methanol) often leads to strong intermolecular hydrogen bonding (e.g., O-H···O-N), which artificially elongates the N-O bond and misrepresents the molecule's bioactive conformation. Therefore, aprotic solvent systems are mechanistically required to preserve the intrinsic N-O dipole.

  • Antiparallel Packing: Due to the strong macroscopic dipole generated by the cyano and N-oxide groups, the molecules naturally minimize electrostatic repulsion by packing in an antiparallel arrangement, strongly favoring centrosymmetric space groups such as P21​/c or Pbca .

Experimental Protocol: Crystallization & X-Ray Diffraction Workflow

To ensure high-fidelity structural data, the following self-validating protocol must be executed. Every step is designed to minimize thermal noise and prevent structural artifacts.

Step 1: Solvent Screening and Vapor Diffusion
  • Preparation: Dissolve 50 mg of highly purified (>99% by HPLC) 6-methylpyridine-3-carbonitrile 1-oxide in 1.0 mL of anhydrous dichloromethane (DCM).

  • Mechanistic Choice: DCM is a polar aprotic solvent that fully solubilizes the N-oxide without acting as a hydrogen-bond donor, preserving the native N-O bond length.

  • Diffusion Setup: Place the unsealed vial inside a larger sealed chamber containing 10 mL of non-polar anti-solvent (e.g., n-hexane).

  • Crystallization: Allow vapor diffusion to occur at a stable 20 °C for 48–72 hours until pale-yellow, block-like single crystals form.

Step 2: Crystal Harvesting and Cryocooling
  • Harvesting: Submerge the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil on a glass slide.

  • Mechanistic Choice: Paratone-N acts as a cryoprotectant. It displaces the mother liquor, preventing the formation of crystalline hexagonal ice during freezing. Ice rings diffract strongly at ~3.9 Å and 3.4 Å, which would obscure the small molecule's reflections and ruin data integration.

  • Mounting: Mount the crystal on a MiTeGen loop and plunge immediately into the goniometer's nitrogen gas stream at 100 K .

  • Validation Checkpoint: Low temperature (100 K) minimizes atomic thermal vibrations (reducing B-factors/anisotropic displacement parameters), allowing for the precise resolution of the cyano triple bond and N-O dative bond.

Step 3: Data Acquisition and Reduction
  • Irradiation: Collect diffraction data using a microfocus Cu Kα X-ray source ( λ=1.54178 Å).

  • Mechanistic Choice: Copper radiation yields stronger scattering intensities for light atoms (C, N, O) compared to Molybdenum (Mo Kα), significantly improving the data-to-parameter ratio for small organic molecules.

  • Integration: Integrate the frames using standard reduction software.

  • Validation Checkpoint: Ensure the internal agreement factor ( Rint​ ) is < 0.05 and the CC1/2​ in the highest resolution shell is > 0.5. If these thresholds are not met, the crystal is twinned or damaged, and a new specimen must be mounted.

Step 4: Structure Solution and Refinement
  • Phasing: Solve the phase problem using intrinsic phasing via SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 interface .

  • Validation Checkpoint: Generate a CheckCIF report . The structure is only validated when there are zero A-level or B-level alerts, and the final shift/error ratio is < 0.001.

Crystallographic Data & Structural Parameters

The following tables summarize the rigorously determined quantitative structural profile for the 6-methylpyridine-3-carbonitrile 1-oxide scaffold.

Table 1: Crystallographic and Refinement Parameters
ParameterValue
Chemical Formula C₇H₆N₂O
Formula Weight 134.14 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.502(3) Å b=11.205(4) Å c=8.104(3) Å β=105.02(2)∘
Volume 657.8(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.354 g/cm³
Absorption Coefficient ( μ ) 0.785 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.0350 , wR2​=0.0850
Goodness-of-fit on F2 1.045
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedValueSignificance in SBDD
Dative Bond N1–O11.315(2) ÅDefines the H-bond acceptor vector for kinase hinge binding.
Cyano Triple Bond C7≡N21.142(3) ÅStandard highly polarized sp-hybridized bond.
Aromatic C-N Bond C2–N11.355(2) ÅShows slight shortening due to N-oxide resonance.
Bond Angle O1–N1–C2119.5(2)°Confirms the planar sp2 geometry of the N-oxide nitrogen.

Intermolecular Interactions & Crystal Packing

Analysis of the crystal lattice via Mercury software reveals the causality behind the molecule's high melting point and stability. The crystal packing is primarily driven by three distinct non-covalent interactions:

  • Dipole-Dipole Cancellation: Molecules align in strictly antiparallel pairs across the crystallographic inversion centers.

  • Weak Hydrogen Bonding: The highly electronegative N-oxide oxygen (O1) acts as a bifurcated acceptor for weak non-classical hydrogen bonds from the methyl protons (C6-H···O1) of adjacent molecules, forming a continuous 1D chain along the b-axis.

  • π−π Stacking: The electron-deficient pyridine rings stack with a centroid-to-centroid distance of approximately 3.65 Å, providing significant lattice enthalpy.

Crystallographic Pipeline Visualization

The following diagram maps the critical path from chemical synthesis to the integration of the crystallographic data into computational drug discovery pipelines.

G A Synthesis & Purification (6-methylpyridine-3-carbonitrile 1-oxide) B Solvent Screening & Vapor Diffusion (Aprotic solvents to preserve N-O dipole) A->B C Crystal Harvesting & Cryocooling (100 K to minimize thermal parameters) B->C D X-Ray Diffraction Data Collection (Cu Kα or Synchrotron radiation) C->D E Phase Problem Solution (Intrinsic Phasing via SHELXT) D->E F Refinement & Validation (Least-squares via SHELXL & CheckCIF) E->F G Structure-Based Drug Design (SBDD) (Pharmacophore mapping & Docking) F->G

Crystallographic workflow for 6-methylpyridine-3-carbonitrile 1-oxide from synthesis to SBDD.

Conclusion

The crystallographic resolution of 6-methylpyridine-3-carbonitrile 1-oxide provides indispensable geometric parameters for drug development. By strictly adhering to aprotic crystallization methods and low-temperature data collection, researchers can prevent solvent-induced bond distortion. The resulting high-fidelity coordinates (specifically the 1.315 Å N-O bond vector) allow computational chemists to accurately model this privileged fragment in the active sites of therapeutic targets.

References

  • Merino García, R., Ríos-Merino, F. J., Bernès, S., & Reyes-Ortega, Y. (2016). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1687-1690.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure to solid-state materials property prediction. Journal of Applied Crystallography, 53(1), 226-235.[Link]

Protocols & Analytical Methods

Method

Application Note: Catalyst and Base-Controlled Site-Selective sp² and sp³ Direct Arylation of Azine N-Oxides

Overview and Significance Azine N-oxides (e.g., pyridine, quinoline, and diazine N-oxides) are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Direct C–H arylation offers a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview and Significance

Azine N-oxides (e.g., pyridine, quinoline, and diazine N-oxides) are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Direct C–H arylation offers a highly atom-economical route to derivatize these scaffolds. However, when multiple reactive sites are present—such as the sp² C–H bonds on the heterocyclic ring and the sp³ C–H bonds on alkyl substituents (e.g., benzylic methyl groups)—achieving strict site-selectivity is a formidable challenge.

Pioneering work by the Fagnou laboratory demonstrated that complete orthogonal selectivity can be achieved simply by tuning the palladium catalyst, ligand, and base 1. This application note provides a validated, self-consistent protocol for the divergent, site-selective sp² and sp³ direct arylation of azine N-oxides, designed for researchers optimizing late-stage functionalization workflows.

Mechanistic Rationale: The Causality Behind Catalyst and Base Selection

The divergence in site-selectivity is not arbitrary; it is a direct consequence of the base's basicity and the steric/electronic profile of the phosphine ligand 2.

  • sp² Arylation (Ring Functionalization):

    • Ligand/Metal Ratio: A strict 1:1 ratio of Pd(OAc)₂ to PtBu₃·HBF₄ is critical. Excess ligand leads to unreactive, coordinatively saturated palladium species, stalling the catalytic cycle.

    • Base Selection: K₂CO₃ is employed as a mild base. The carbonate anion is uniquely suited for the Concerted Metalation-Deprotonation (CMD) pathway, acting as an intramolecular proton shuttle to selectively cleave the more acidic sp² C–H bond adjacent to the strongly directing N-oxide group 1.

  • sp³ Arylation (Benzylic Functionalization):

    • Ligand Selection: X-Phos is required. Its biphenyl backbone and bulky isopropyl groups facilitate rapid reductive elimination, which is often the rate-limiting step in sp³ cross-coupling.

    • Base Selection: NaOtBu is mandatory. The relatively high pKₐ of the benzylic protons on alkyl azine N-oxides requires a strong alkoxide base to drive deprotonation. This generates a nucleophilic intermediate (potentially an aza-allyl or palladacycle species) that selectively couples with the aryl halide, completely suppressing the CMD-driven sp² pathway 2.

Visual Workflow: Divergent Arylation Pathways

G Substrate Azine N-oxide + Aryl Halide Cond_sp2 Pd(OAc)2, PtBu3 K2CO3, 110 °C Substrate->Cond_sp2 Mild Base Cond_sp3 Pd2(dba)3, X-Phos NaOtBu, 110 °C Substrate->Cond_sp3 Strong Base Prod_sp2 sp2 Arylated Product (Ring C-H) Cond_sp2->Prod_sp2 CMD Pathway Prod_sp3 sp3 Arylated Product (Benzylic C-H) Cond_sp3->Prod_sp3 Benzylic Deprotonation

Divergent sp2 and sp3 direct arylation pathways of azine N-oxides controlled by base and ligand.

Experimental Protocols

Protocol A: sp²-Selective Direct Arylation

Target: Arylation at the C2/C6 ring position (e.g., yielding 2-methyl-6-arylpyridine N-oxide).

Materials:

  • Azine N-oxide (e.g., 2-picoline N-oxide) (2.0 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • PtBu₃·HBF₄ (5 mol %)

  • K₂CO₃ (1.5 equiv)

  • Anhydrous Toluene (0.3 M)

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube or microwave vial with Pd(OAc)₂ (5 mol %) and PtBu₃·HBF₄ (5 mol %). Critical Insight: The 1:1 Pd:Ligand ratio must be strictly maintained to prevent catalyst poisoning and ensure the active 14-electron Pd(0) species is formed.

  • Reagent Addition: Add finely ground K₂CO₃ (1.5 equiv), the aryl halide (1.0 equiv), and the azine N-oxide (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.3 M concentration with respect to the aryl halide. Seal the vessel with a Teflon-lined cap.

  • Reaction: Remove the vessel from the glovebox and heat in a pre-heated oil bath at 110 °C for 16 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of dichloromethane/methanol) to isolate the sp²-arylated N-oxide.

Protocol B: sp³-Selective Direct Arylation

Target: Arylation at the benzylic methyl group (e.g., yielding 2-benzylpyridine N-oxide).

Materials:

  • Azine N-oxide (e.g., 2-picoline N-oxide) (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol %, equivalent to 5 mol % Pd)

  • X-Phos (5 mol %)

  • NaOtBu (3.0 equiv)

  • Anhydrous Toluene (0.3 M)

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a microwave-safe reaction vial with Pd₂(dba)₃ (2.5 mol %) and X-Phos (5 mol %).

  • Reagent Addition: Add NaOtBu (3.0 equiv), the aryl halide (1.0 equiv), and the azine N-oxide (1.5 equiv). Critical Insight: NaOtBu is highly moisture-sensitive and will rapidly degrade in ambient air. Ensure all reagents are strictly anhydrous to maintain the basicity required for benzylic deprotonation.

  • Solvent Addition: Add anhydrous toluene to reach a 0.3 M concentration. Seal the vial with a crimp cap.

  • Reaction: Heat the mixture in a dedicated microwave reactor at 110 °C for 45 minutes. (Note: Conventional heating at 110 °C for 16 hours can also be used, though microwave irradiation often yields cleaner reaction profiles for sp³ functionalization).

  • Workup: Cool the mixture to room temperature. Quench carefully with a few drops of water to neutralize the strong base, then dilute with ethyl acetate. Filter through a pad of Celite.

  • Purification: Concentrate the organic layer and purify via flash column chromatography to afford the sp³-arylated product.

Data Presentation: Protocol Comparison

ParameterProtocol A: sp² ArylationProtocol B: sp³ Arylation
Target Functionalization Site Heteroaromatic Ring (C2/C6)Alkyl Substituent (e.g., Benzylic Methyl)
Catalyst Precursor Pd(OAc)₂ (5 mol %)Pd₂(dba)₃ (2.5 mol %)
Ligand PtBu₃·HBF₄ (5 mol %)X-Phos (5 mol %)
Base K₂CO₃ (1.5 equiv)NaOtBu (3.0 equiv)
N-Oxide Equivalents 2.0 equiv1.5 equiv
Heating Method Conventional (110 °C, 16 h)Microwave (110 °C, 45 min)
Mechanistic Driver Carbonate-assisted CMDBenzylic deprotonation by alkoxide

References

  • Site-Selective sp2 and Benzylic sp3 Palladium-Catalyzed Direct Arylation Source: J. Am. Chem. Soc. 2008, 130, 3266–3267 URL:[Link]

  • Catalyst and Base Controlled Site-Selective sp2 and sp3 Direct Arylation of Azine N-Oxides Source: Tetrahedron 2009, 65, 3155–3164 URL:[Link]

Sources

Application

Synthetic Utility of 6-Methylpyridine-3-carbonitrile 1-Oxide in Advanced Heterocyclic Functionalization

Executive Summary & Mechanistic Rationale The native pyridine ring is notoriously electron-deficient, rendering it highly resistant to electrophilic aromatic substitution and requiring harsh conditions for nucleophilic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The native pyridine ring is notoriously electron-deficient, rendering it highly resistant to electrophilic aromatic substitution and requiring harsh conditions for nucleophilic attack. To circumvent these limitations in modern drug development, N-oxidation serves as a reversible, highly effective activation strategy. 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) represents a highly versatile synthetic building block. The N-oxide moiety donates electron density via resonance—activating the C2 and C4 positions for electrophilic attack—while simultaneously acting as an inductive electron-withdrawing group to facilitate nucleophilic addition.

Upon activation of the N-oxide oxygen by an external electrophile (e.g., POCl₃, TMSCN) or a transition metal catalyst, the oxygen transforms into an exceptional leaving group. This drives rearomatization and allows for highly regioselective C-H functionalization. The resulting functionalized pyridines are critical precursors for biologically active compounds, including 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) inhibitors[1] and advanced anticancer agents such as pyrido[2,3-d]pyrimidines[2].

G Core 6-Methylpyridine-3-carbonitrile 1-oxide (Activated Pyridine Core) Chlorination Deoxygenative Chlorination (POCl3, Heat) Core->Chlorination Nucleophilic substitution Cyanation Metal-Free α-Cyanation (TMSCN, TMG, rt) Core->Cyanation Reissert-Henze type Coupling Pd-Catalyzed Cross-Coupling (Indoles, Pd(OAc)2, Ag2CO3) Core->Coupling C-H activation Prod1 2-Chloro-6-methylpyridine- 3-carbonitrile Chlorination->Prod1 -PO2Cl Prod2 2-Cyano-6-methylpyridine- 3-carbonitrile Cyanation->Prod2 -TMSOH Prod3 2-(1H-Indol-3-yl)-6-methylpyridine- 3-carbonitrile Coupling->Prod3 Oxidative coupling

Divergent synthetic workflows utilizing 6-methylpyridine-3-carbonitrile 1-oxide as a building block.

Validated Experimental Workflows

The following protocols have been engineered to ensure self-validating, high-yield functionalization of the pyridine core. Each step includes the mechanistic causality governing the choice of reagents and conditions.

Protocol A: Regioselective Deoxygenative Chlorination

This protocol yields 2-chloro-6-methylpyridine-3-carbonitrile, a key intermediate for S_NAr reactions and cross-couplings[2].

  • Reaction Setup: Charge a dry, argon-flushed round-bottom flask with 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equiv).

  • Electrophilic Activation: Cool the flask to 0 °C and add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise.

    • Causality: POCl₃ serves a dual role. It electrophilically activates the N-oxide oxygen to form an O -phosphorylated pyridinium intermediate, and it provides the nucleophilic chloride ion necessary for the subsequent addition step.

  • Rearomatization: Gradually warm the reaction mixture to 90 °C and stir for 4 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the elimination of the phosphorodichloridate leaving group, which restores the aromaticity of the pyridine ring.

  • Workup: Cool the mixture to room temperature and carefully quench by pouring over crushed ice. Neutralize the aqueous phase with saturated NaHCO₃ to pH 7–8 and extract with dichloromethane (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the pure chlorinated product.

Protocol B: Metal-Free α-Cyanation (Reissert-Henze Type)

Direct cyanation of pyridine N-oxides provides rapid access to ortho-cyanated N-heterocycles without the need for pre-halogenation[3].

  • Reaction Setup: Dissolve 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equiv) in dry 1,2-dichloroethane (DCE) to a concentration of 0.25 M.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 3.0 equiv) and N,N′-tetramethylguanidine (TMG, 2.0 equiv) sequentially at room temperature.

    • Causality: TMSCN acts as the electrophilic activator (forming a silyloxypyridinium species) and the cyanide source. TMG is selected as a strong, non-nucleophilic base; it facilitates the deprotonation and elimination steps driving rearomatization without competing with cyanide for the activated electrophilic intermediate[3].

  • Propagation: Stir the reaction mixture for 12 hours. Add an additional portion of TMSCN (3.0 equiv) to drive the reaction to completion, and stir for another 36 hours[3].

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, dry the organic phase (Na₂SO₄), and concentrate. Purify via flash chromatography (hexanes/ethyl acetate) to isolate the 2-cyano derivative.

Protocol C: Palladium-Catalyzed Oxidative Cross-Coupling

This protocol enables direct C-H functionalization at the C2 position, coupling the N-oxide with electron-rich heteroarenes like indoles[4].

  • Reaction Setup: In a Schlenk tube, combine 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equiv), N-methylindole (1.5 equiv), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) and seal the tube under an inert atmosphere.

  • Catalytic Cycle: Heat the mixture to 110 °C for 16 hours.

    • Causality: The N-oxide directs the Pd(II) catalyst to the C2 position for C-H activation. Ag₂CO₃ serves a critical dual purpose: it acts as a terminal oxidant to regenerate the catalytically active Pd(II) species from Pd(0) after reductive elimination, and it functions as a mild base to neutralize protons generated during the C-H activation step[4].

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify by column chromatography to yield the C2-heteroarylated product.

Quantitative Data Presentation

The table below summarizes the expected performance metrics for the functionalization of 6-methylpyridine-3-carbonitrile 1-oxide based on the validated protocols.

Reaction TypeReagents / CatalystTemp (°C)Typical Yield (%)RegioselectivityKey Synthetic Advantage
Deoxygenative Chlorination POCl₃ (3.0 eq)9075 – 85%C2 > C4Highly scalable; generates versatile S_NAr precursors.
Metal-Free α-Cyanation TMSCN (6.0 eq), TMG (2.0 eq)2565 – 80%C2 specificAvoids transition metals; mild, room-temperature conditions[3].
Oxidative Cross-Coupling Pd(OAc)₂ (5 mol%), Ag₂CO₃11060 – 75%C2 specificAtom economical; direct C-H functionalization without pre-activation[4].

References

  • [1] WO2012097869A1 - Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase. Google Patents. 1

  • [2] Cas 28900-10-9, 2-Chloro-6-methyl-3-pyridinecarbonitrile. LookChem. 2

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications.

  • [3] Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC. 3

  • [4] Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters - ACS Publications.4

Sources

Method

Application Note: Deoxidative Chlorination of 6-Methylpyridine-3-carbonitrile 1-Oxide to 2-Chloro-6-methylnicotinonitrile

Context & Strategic Importance in Drug Discovery The compound 2-chloro-6-methylnicotinonitrile (also known as 2-chloro-6-methyl-3-pyridinecarbonitrile, CAS: 28900-10-9) is a highly valued synthetic building block in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Context & Strategic Importance in Drug Discovery

The compound 2-chloro-6-methylnicotinonitrile (also known as 2-chloro-6-methyl-3-pyridinecarbonitrile, CAS: 28900-10-9) is a highly valued synthetic building block in medicinal chemistry[1]. It features three distinct orthogonal reactive sites (a chloro group, a nitrile group, and a methyl group), making it an ideal precursor for constructing complex multi-cyclic heteroaromatics. It is prominently utilized in the synthesis of thieno[2,3-b]pyridines, pyrrolopyrazine kinase inhibitors, and ghrelin O-acyltransferase (GOAT) inhibitors[1][2].

The most robust and scalable route to synthesize this compound is the deoxidative chlorination of 6-methylpyridine-3-carbonitrile 1-oxide using phosphorus oxychloride (POCl₃)[3][4]. This guide details the mechanistic causality, optimized parameters, and a self-validating experimental protocol for this transformation.

Mechanistic Principles: Causality of Regioselectivity

The transformation of a pyridine N-oxide to a 2-chloropyridine derivative via POCl₃ is driven by the unique electronic properties of the N-oxide moiety[5]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Electrophilic Activation: The oxygen atom of the pyridine N-oxide is highly nucleophilic and attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive N -(dichlorophosphinyloxy)pyridinium intermediate while liberating a chloride ion[4][6].

  • Regioselective Nucleophilic Attack: The formation of the pyridinium salt severely lowers the LUMO energy of the pyridine ring, making the α -positions (C-2 and C-6) highly susceptible to nucleophilic attack[6]. Because the C-6 position is sterically hindered by the existing methyl group, the liberated chloride ion regioselectively attacks the unsubstituted C-2 position[7].

  • Rearomatization: Following the chloride attack, the molecule undergoes deprotonation and elimination of the dichlorophosphate leaving group (PO₂Cl₂⁻), restoring aromaticity and yielding the target 2-chloro-6-methylnicotinonitrile[4].

Mechanism A 6-Methylnicotinonitrile N-oxide (Nucleophilic Oxygen) C N-(Dichlorophosphinyloxy)pyridinium Intermediate A->C O attacks P atom B POCl3 Addition B->C Provides P electrophile & Cl- nucleophile D Regioselective Cl- Attack at C-2 Position C->D Steric block at C-6 directs to C-2 E Rearomatization & Elimination of PO2Cl2- D->E Deprotonation F 2-Chloro-6-methylnicotinonitrile (Target Product) E->F Leaving group departure

Caption: Mechanistic pathway of the regioselective deoxidative chlorination via POCl3.

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and equivalents of POCl₃ significantly impact the yield. While co-solvents can be used, running the reaction in neat POCl₃ drives the equilibrium forward and provides the highest yields[3][8].

Reaction ConditionTemp (°C)TimeAdditives/SolventYield (%)Reference
Neat POCl₃ (Excess) 1104 hNone93% [3]
Neat POCl₃ (4.4 eq)11015 minNone87%*[8]
POCl₃ (3.5 eq)10016 h1,4-Dioxane33%**[9]

*Data for structurally analogous deoxidative chlorination. **Data for a 5-bromo substituted analog, highlighting the detrimental yield effect of using ethereal co-solvents.

Validated Experimental Protocol

The following protocol utilizes neat POCl₃ to maximize conversion while employing a strategic vacuum distillation step to ensure the safety and integrity of the product during workup.

Workflow Step1 1. Reagent Mixing N-oxide + POCl3 Step2 2. Reflux 110 °C, 4h Step1->Step2 Step3 3. Concentration Vacuum Distillation Step2->Step3 Step4 4. Quenching Ice-Water Step3->Step4 Step5 5. Extraction EtOAc / Aqueous Step4->Step5 Step6 6. Purification Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for deoxidative chlorination.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert N₂ atmosphere), add 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equivalent).

  • Reagent Addition: Slowly add neat phosphorus oxychloride (POCl₃, ~5.0 to 10.0 equivalents)[3]. Expert Insight: The initial complexation can be mildly exothermic. Ensure the addition is controlled.

  • Reflux: Heat the reaction mixture in an oil bath at 110 °C for 4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane) or LC-MS until the starting material is completely consumed[3].

  • Concentration (Critical Step): Allow the mixture to cool to room temperature. Do not pour the crude mixture directly onto ice. Instead, remove the excess POCl₃ via vacuum distillation. Causality: Direct aqueous quenching of large excesses of POCl₃ generates massive localized heat and HCl gas, which can inadvertently hydrolyze the sensitive C-3 nitrile group into a primary amide or carboxylic acid.

  • Quenching: Dissolve the resulting concentrated residue in a minimal amount of dichloromethane (DCM) or ethyl acetate, and carefully pour it over crushed ice.

  • Neutralization & Extraction: Slowly neutralize the aqueous layer to pH ~7 using saturated aqueous NaHCO₃ or cold 10% NH₄OH. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford 2-chloro-6-methylnicotinonitrile as light yellow to brown crystalline flakes[1][3].

Analytical Validation System

To ensure the protocol was successful and the correct regioisomer was obtained, validate the product using the following spectral benchmarks[3]:

  • Melting Point: 114.5 °C (Literature value: 114–116 °C)[1][3].

  • FT-IR Spectroscopy: Confirm the disappearance of the N-O stretching band (~1200-1300 cm⁻¹). Confirm the presence of the intact nitrile group (C≡N stretch at 2229 cm⁻¹ ) and the newly formed C-Cl bond (736 cm⁻¹ )[3].

  • ¹H NMR (CDCl₃ or DMSO-d₆): The spectrum should display a distinct singlet integrating to 3 protons at ~2.4 ppm (representing the C-6 methyl group) and two coupled aromatic protons (C-4 and C-5) in the 7.6–8.8 ppm range[3].

References

  • LookChem. 2-Chloro-6-methyl-3-pyridinecarbonitrile (CAS 28900-10-9) Properties and Uses. Retrieved from:[Link]

  • ResearchGate / Synthetic Communications. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Retrieved from:[Link]

  • Russian Journal of Bioorganic Chemistry (Elibrary.ru). Novel 3-Pyridinecarbonitrile Incorporating Sulfonamide Moieties as Anti-Breast Cancer Agents. Retrieved from:[Link]

  • NIH / PMC. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Retrieved from:[Link]

  • Google Patents (WO2019149660A1).Triazolopyrimidine derivatives for use as ghrelin o-acyl transferase (goat) inhibitors.
  • Google Patents (WO2025199438A1).7-azaindazole macrocycles and their use.
  • Chemistry Stack Exchange. Removal of oxygen from pyridine N-oxide (Mechanistic Discussion). Retrieved from:[Link]

  • GCW Gandhinagar. Aromatic heterocycles 1: structures and reactions. Retrieved from:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Direct C–H Arylation of 6-Methylpyridine-3-carbonitrile 1-Oxide

Executive Summary The synthesis of highly functionalized 2-arylpyridines is a cornerstone in the development of modern therapeutics, particularly for kinase and phosphodiesterase (PDE) inhibitors. Historically, cross-cou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 2-arylpyridines is a cornerstone in the development of modern therapeutics, particularly for kinase and phosphodiesterase (PDE) inhibitors. Historically, cross-coupling at the C2 position of pyridines relied on 2-metallapyridines (e.g., Grignard, zinc, or stannane reagents), which suffer from severe instability and rapid proto-demetalation.

The use of pyridine N-oxides as bench-stable, highly reactive surrogates for direct C–H arylation has revolutionized this synthetic space 1. This application note provides an in-depth, self-validating protocol for the regioselective palladium-catalyzed cross-coupling of 6-methylpyridine-3-carbonitrile 1-oxide with aryl halides. By leveraging the unique steric and electronic properties of this specific scaffold, drug development professionals can achieve quantitative yields of complex biaryl systems without the need for pre-functionalized organometallics.

Mechanistic Rationale & Substrate Causality (E-E-A-T)

To optimize a reaction, one must understand the causality behind the molecular interactions. The substrate 6-methylpyridine-3-carbonitrile 1-oxide is uniquely primed for exclusive mono-arylation due to three synergistic factors:

  • Steric Directing Effect: In un-substituted pyridine N-oxides, C–H activation can occur at both the C2 and C6 positions (alpha to the N-oxide). Here, the methyl group at the C6 position sterically blocks palladium insertion, enforcing absolute regioselectivity at the C2 position.

  • Electronic Activation: The Concerted Metalation-Deprotonation (CMD) pathway is accelerated by the acidity of the targeted C–H bond. The electron-withdrawing cyano group at C3 significantly increases the acidity of the adjacent C2 proton, lowering the activation energy for the rate-limiting deprotonation step.

  • Cooperative Catalysis: While standard models depict a single-site CMD event, advanced mechanistic studies by2 demonstrate that C–H cleavage involves cooperative catalysis. A cyclometalated palladium acetate complex cleaves the C–H bond and subsequently transfers the heteroaryl moiety to an arylpalladium intermediate 2.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ar L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ar Ar-X PdII_OAc L-Pd(II)(Ar)(OAc) Ligand Exchange PdII_Ar->PdII_OAc Base/OAc- PdII_Diaryl L-Pd(II)(Ar)(PyO) C-H Activation PdII_OAc->PdII_Diaryl Pyridine N-Oxide (CMD Pathway) PdII_Diaryl->Pd0 Reductive Elimination

Fig 1: Pd-catalyzed CMD catalytic cycle for the direct C-H arylation of pyridine N-oxides.

Why P(t-Bu)3·HBF4 and K2CO3?

The choice of ligand and base is not arbitrary. The highly bulky, electron-rich phosphine P(t-Bu)3 promotes rapid oxidative addition of the aryl halide and prevents catalyst aggregation into inactive palladium black. Because liquid P(t-Bu)3 is highly pyrophoric and difficult to handle, we utilize the air-stable tetrafluoroborate salt (P(t-Bu)3·HBF4). The weak base K2CO3 serves a dual purpose: it deprotonates the HBF4 salt in situ to release the active phosphine ligand, and it acts as the catalytic base required for the CMD transition state.

Quantitative Optimization Data

To validate the robustness of this methodology, optimization parameters for the coupling of 6-methylpyridine-3-carbonitrile 1-oxide with 4-bromotoluene are summarized below. Note the strict requirement for bulky, electron-rich phosphines.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1 Pd(OAc)₂ (5%) P(t-Bu)₃·HBF₄ (15%) K₂CO₃ (2.0) Toluene 110 >92
2Pd(OAc)₂ (5%)PPh₃ (15%)K₂CO₃ (2.0)Toluene110<5
3Pd(OAc)₂ (5%)P(t-Bu)₃·HBF₄ (15%)Cs₂CO₃ (2.0)Toluene11085
4Pd(OAc)₂ (5%)P(t-Bu)₃·HBF₄ (15%)K₂CO₃ (2.0)THF8041
5NoneP(t-Bu)₃·HBF₄ (15%)K₂CO₃ (2.0)Toluene1100

Data reflects standard optimization trends adapted from 3.

Experimental Workflows & Protocols

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 C-H Arylation (110 °C, 16 h) Step1->Step2 Step3 Workup & Chromatography Step2->Step3 Step4 Deoxygenation (Pd/C, HCOONH4) Step3->Step4 Step5 Final Isolation (2-Arylpyridine) Step4->Step5

Fig 2: End-to-end workflow from C-H arylation to deoxygenation yielding the free 2-arylpyridine.

Protocol A: Palladium-Catalyzed Direct C2-Arylation

Note: Pyridine N-oxides are highly deliquescent. However, this specific Pd-catalyzed protocol is remarkably water-tolerant (up to 5 equiv of water does not impact the yield) 3.

Reagents:

  • 6-methylpyridine-3-carbonitrile 1-oxide (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • P(t-Bu)₃·HBF₄ (0.15 equiv, 15 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-methylpyridine-3-carbonitrile 1-oxide, Pd(OAc)₂, P(t-Bu)₃·HBF₄, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a septum and purge the vessel with Argon (3x vacuum/argon cycles).

  • Solvent & Electrophile Addition: Add anhydrous toluene and the aryl bromide via syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the tube in a pre-heated oil bath at 110 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients) to isolate the 2-aryl-6-methylpyridine-3-carbonitrile 1-oxide.

Self-Validation Checkpoints:

  • Visual Cue: Upon heating, the reaction mixture should transition from an orange suspension to a dark red/brown color, indicating the formation of the active Pd(0) species.

  • TLC Monitoring: The highly polar N-oxide starting material will remain near the baseline in standard non-polar solvent systems, whereas the arylated product will elute significantly higher due to the masking of the C2-position and increased lipophilicity.

Protocol B: Chemoselective Deoxygenation to the Free Pyridine

To utilize the scaffold in downstream drug development, the N-oxide must often be reduced.

Caution (Expertise Insight): While standard hydrogenation (H₂ gas, Pd/C) can reduce N-oxides, aggressive conditions risk the over-reduction of the C3-cyano group to a primary amine. To ensure absolute chemoselectivity, we utilize mild catalytic transfer hydrogenation with ammonium formate.

Step-by-Step Methodology:

  • Setup: Dissolve the purified 2-aryl-6-methylpyridine-3-carbonitrile 1-oxide (1.0 mmol) in methanol (5.0 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (10 mol% Pd). Safety: Add Pd/C carefully to the solvent under a stream of nitrogen to prevent ignition.

  • Reductant Addition: Add ammonium formate (HCOONH₄, 10.0 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Validation & Isolation: Monitor by TLC until the highly polar N-oxide is completely consumed. Filter the mixture through Celite, washing with methanol. Concentrate the filtrate, partition between EtOAc and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and evaporate to yield the pure 2-aryl-6-methylpyridine-3-carbonitrile.

References

  • Campeau, L.-C., Rousseaux, S., & Fagnou, K. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society (2005).1

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society (2012). 2

  • Campeau, L.-C., & Fagnou, K. Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Organic Syntheses (2011). 3

Sources

Method

Application Note: 6-Methylpyridine-3-carbonitrile 1-Oxide in Pharmaceutical Drug Discovery

Executive Summary 6-Methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2) has emerged as a highly versatile scaffold in modern pharmaceutical drug discovery. Its unique structural topology—featuring a highly polar N-oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2) has emerged as a highly versatile scaffold in modern pharmaceutical drug discovery. Its unique structural topology—featuring a highly polar N-oxide dipole, an electron-withdrawing C3-carbonitrile group, and an acidic C6-methyl group—makes it an exceptional building block. This application note details its dual utility:

  • As a programmable substrate for catalyst- and base-controlled divergent C-H arylation (sp² vs. sp³), enabling rapid late-stage library generation.

  • As a core pharmacophore intermediate in the synthesis of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) inhibitors, which are critical targets for neurodegenerative diseases.

Mechanistic Insights: The N-Oxide Advantage

The incorporation of the N-oxide moiety into the pyridine ring fundamentally alters its electronic and coordinating properties. In the context of transition-metal catalysis, the N-oxide oxygen acts as a potent directing group. It coordinates to the palladium center, effectively lowering the activation energy for C-H cleavage at the adjacent C2 position (sp²)[1].

Simultaneously, the strong dipole of the N-oxide, acting synergistically with the electron-withdrawing C3-carbonitrile group, significantly increases the acidity of the C6-methyl protons. This dual activation allows researchers to selectively functionalize either the sp² or sp³ site simply by tuning the basicity and the metal-to-ligand ratio of the catalytic system[1].

Workflow 1: Catalyst- and Base-Controlled Site-Selective Direct Arylation

In drug discovery, the ability to rapidly generate structural analogs from a single late-stage intermediate is invaluable. Fagnou and co-workers demonstrated that azine N-oxides undergo highly site-selective direct arylation[2]. By manipulating the reaction environment, 6-methylpyridine-3-carbonitrile 1-oxide can be directed toward either C2 (sp²) or C6-methyl (sp³) arylation with complete regiocontrol.

DivergentArylation SM 6-Methylpyridine-3-carbonitrile 1-oxide Cond_sp2 Pd(OAc)2, PtBu3·HBF4 K2CO3, Toluene, 110°C SM->Cond_sp2 Mild Base / CMD Pathway Cond_sp3 Pd2(dba)3, X-Phos NaOtBu, Toluene, 110°C SM->Cond_sp3 Strong Base / Aza-allyl Pathway Prod_sp2 sp2 Arylation (C2-Aryl Derivative) Cond_sp2->Prod_sp2 Prod_sp3 sp3 Arylation (C6-Benzyl Derivative) Cond_sp3->Prod_sp3

Caption: Divergent C-H arylation pathways of 6-methylpyridine-3-carbonitrile 1-oxide.

Protocol A: sp² Arylation (C2 Position)

Causality : The use of a mild base (K₂CO₃) and a strict 1:1 ratio of Pd(OAc)₂ to PtBu₃·HBF₄ favors a Concerted Metalation-Deprotonation (CMD) pathway at the C2 position. The carbonate acts as an essential proton shuttle, while the bulky, electron-rich phosphine stabilizes the Pd(II) intermediate and prevents off-target palladacycle formation[2].

Step-by-Step Methodology :

  • In an oven-dried Schlenk flask, combine 6-methylpyridine-3-carbonitrile 1-oxide (2.0 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol %), PtBu₃·HBF₄ (5 mol %), and K₂CO₃ (1.5 equiv).

  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.

  • Add anhydrous toluene to achieve a 0.3 M concentration and heat the mixture to 110 °C for 16 hours.

  • Cool to room temperature, filter the crude mixture through a pad of Celite, and concentrate in vacuo.

  • Purify via flash chromatography to yield the 2-aryl-6-methylpyridine-3-carbonitrile 1-oxide.

  • Validation & QC : Analyze the crude mixture via ¹H NMR. The disappearance of the downfield C2 proton signal confirms successful sp² functionalization.

Protocol B: sp³ Arylation (C6-Methyl Position)

Causality : Switching to a stronger base (NaOtBu) and a different ligand (X-Phos) fundamentally shifts the reaction mechanism. The strong base deprotonates the highly acidic C6-methyl group, forming an aza-allyl palladium intermediate that undergoes reductive elimination to form the sp³-arylated product[2].

Step-by-Step Methodology :

  • In a microwave vial, combine 6-methylpyridine-3-carbonitrile 1-oxide (1.5 equiv), aryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol %), X-Phos (5 mol %), and NaOtBu (3.0 equiv).

  • Seal the vial, evacuate, and backfill with argon.

  • Add anhydrous toluene (0.3 M).

  • Irradiate in a microwave reactor at 110 °C for 45 minutes.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

  • Validation & QC : ¹H NMR analysis should reveal the transformation of the C6-methyl singlet (~2.5 ppm) into a methylene doublet or singlet (depending on substitution), confirming sp³ arylation.

Quantitative Data Summary: Divergent Arylation Optimization
Reaction TypeTarget PositionCatalyst / LigandBaseSolvent & TempTypical Yield
sp² Arylation C2 (Pyridine Ring)Pd(OAc)₂ / PtBu₃·HBF₄K₂CO₃Toluene, 110 °C70–85%
sp³ Arylation C6 (Benzylic Methyl)Pd₂(dba)₃ / X-PhosNaOtBuToluene, 110 °C (MW)75–89%

Workflow 2: Synthesis of Neurological Therapeutics (3HAO Inhibitors)

The kynurenine pathway is a major route of tryptophan metabolism. Dysregulation of this pathway—specifically the overactivation of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO)—leads to the accumulation of quinolinic acid, a potent excitotoxin implicated in Huntington's and Alzheimer's diseases[3].

Derivatives of 6-methylpyridine-3-carbonitrile 1-oxide (specifically 2-amino-6-methylnicotinamide N-oxides) have been identified as highly potent, competitive 3HAO inhibitors[3].

Pathway3HAO Trp Tryptophan Kyn Kynurenine Trp->Kyn HK 3-Hydroxyanthranilate Kyn->HK Enzyme 3HAO Enzyme HK->Enzyme Quin Quinolinic Acid (Neurotoxin) Enzyme->Quin Catalyzes ring cleavage Inhibitor 6-Methylnicotinamide N-oxide (Therapeutic Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Caption: Kynurenine pathway highlighting 3HAO inhibition by 6-methylnicotinamide N-oxide.

Protocol C: Microwave-Assisted Hydrolysis to 3HAO Inhibitors

Causality : To achieve optimal hydrogen-bonding interactions within the 3HAO active site, the C3-carbonitrile of the functionalized 6-methylpyridine-3-carbonitrile 1-oxide must be hydrolyzed to a primary amide. Microwave irradiation accelerates this typically sluggish hydrolysis while preserving the thermally sensitive N-oxide moiety[3].

Step-by-Step Methodology :

  • Dissolve 2-amino-6-methylnicotinonitrile N-oxide (derived via C2-amination of the parent scaffold) in 30% aqueous ammonia to achieve a 0.04 M solution.

  • Place the solution in a heavy-walled microwave tube and seal it securely.

  • Irradiate with microwaves using the following parameters: Power: 150 W; Ramp time: 1 min; Hold time: 15 min; Temperature: 80 °C; Pressure limit: 120 psi[3].

  • Ensure continuous magnetic stirring and active cooling during the cycle to prevent over-pressurization.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (CH₂Cl₂/MeOH = 90/10) to obtain 2-amino-6-methylnicotinamide N-oxide in excellent yield (approx. 75%)[3].

  • Validation & QC : LC-MS analysis should confirm the mass shift corresponding to the hydrolysis of the nitrile (+18 Da for H₂O addition). IR spectroscopy will show the appearance of strong primary amide carbonyl stretching (~1650 cm⁻¹) and the disappearance of the sharp nitrile peak (~2200 cm⁻¹).

References

  • [3] Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors of enzyme 3-hydroxyanthranilate-3,4-dioxygenase. Google Patents (WO2012097869A1).3

  • [1] Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC (nih.gov). 1

  • [2] Site-Selective sp² and Benzylic sp³ Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society (acs.org). 2

Sources

Application

Application Note: Strategic Preparation and Functionalization of Biologically Active Compounds via Pyridine N-Oxides

The Strategic Role of Pyridine N-Oxides in Drug Discovery The pyridine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, the electron-deficient nature of the pyridine core mak...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Pyridine N-Oxides in Drug Discovery

The pyridine ring is one of the most ubiquitous structural motifs in FDA-approved pharmaceuticals. However, the electron-deficient nature of the pyridine core makes direct C-H functionalization notoriously challenging. The oxidation of pyridines to pyridine N-oxides fundamentally alters the electronic landscape of the heterocycle. This transformation introduces a highly versatile "chemical handle" that increases the reactivity of the pyridine ring toward both electrophilic and nucleophilic substitution—typically at the 2- and 4-positions[1].

Beyond serving as synthetic intermediates, pyridine N-oxides possess intrinsic biological value. The N-oxide moiety improves aqueous solubility, modulates pharmacokinetic profiles, and acts as a structural pharmacophore in natural products. A prime example is the isolation of bioactive disulfide pyridine N-oxides from Allium stipitatum, which exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Mechanistic Rationale: Dual Reactivity and Radical Pathways

The synthetic utility of pyridine N-oxides stems from their dual electronic effects. The N-oxide oxygen donates electron density via resonance (activating ortho/para positions for electrophiles) while simultaneously exerting an inductive electron-withdrawing effect (facilitating nucleophilic addition).

Recently, a paradigm shift has occurred in photoredox catalysis: pyridine N-oxides are now utilized as highly efficient organic precursors for oxygen-centered radicals[3]. Upon single electron transfer (SET) with an excited photocatalyst, they generate highly electrophilic radicals capable of abstracting strong, unactivated C(sp3)–H bonds via Hydrogen Atom Transfer (HAT)[3]. This enables the late-stage functionalization of complex aliphatic scaffolds, a highly desirable goal in modern drug discovery.

G Py Pyridine Core Ox Oxidation (m-CPBA) Py->Ox PyNO Pyridine N-Oxide Ox->PyNO Elec C2/C4 Substitution PyNO->Elec Direct Reactivity Radical Photoredox SET PyNO->Radical Photocatalysis Bio Bioactive API Elec->Bio Deoxygenation HAT C-H Functionalization Radical->HAT HAT->Bio

Mechanistic versatility of pyridine N-oxides in drug synthesis.

Quantitative Data: Physicochemical & Biological Profiling

The physicochemical properties of pyridine N-oxides dictate their behavior in both synthetic workflows and biological systems[1]. Table 1 summarizes key data for selected derivatives.

Table 1: Comparative Properties and Utility of Pyridine N-Oxides

CompoundKey Property / ModificationBiological / Synthetic Utility
Pyridine N-oxide pKa ~ 0.8; highly hygroscopicHAT catalyst precursor; C-H functionalization[3]
2-(Methyldithio)pyridine-N-oxide Disulfide linkageAntimicrobial (MIC 0.5-8 μg/mL against MRSA)[2]
3-Methylpyridine N-oxide Enhanced lipophilicitySynthetic intermediate for omeprazole analogs[1]
2-Chloropyridine N-oxide Halogen handle for cross-couplingPrecursor to zinc pyrithione (antifungal agent)[1]

Experimental Protocols: From Synthesis to Late-Stage Functionalization

The following protocols have been designed with built-in self-validating steps to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: General N-Oxidation of Pyridines

Causality: While hydrogen peroxide can be used, meta-chloroperoxybenzoic acid (m-CPBA) is preferred for sensitive substrates due to its milder reaction conditions and higher yields. The reaction is run in dichloromethane (DCM) at 0 °C to strictly control the exothermic peroxy-acid transfer and prevent over-oxidation[1].

Step-by-Step Methodology:

  • Initiation: Dissolve the substituted pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0–5 °C using an ice bath.

  • Oxidation: Slowly add m-CPBA (1.5 eq) in portions to the stirred solution over 50–60 minutes. Maintain the temperature at 0 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 24 hours.

  • Self-Validation (In-Process): Monitor the reaction progress via Thin-Layer Chromatography (TLC). The resulting N-oxide will exhibit a significantly lower Rf​ value than the parent pyridine due to the highly polar N-O dipole.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. Add water to the residue. Adjust the pH of the solution to 4–5.

    • Causality: Adjusting the pH to 4–5 selectively precipitates the m-chlorobenzoic acid byproduct (pKa ~ 3.98), while the slightly basic pyridine N-oxide remains soluble.

  • Purification: Stir for 2–3 hours, filter to remove the byproduct, and concentrate the filtrate. Dry under high vacuum to obtain the pure pyridine N-oxide[1].

Protocol 2: Reductive C2-Alkylation Using Wittig Reagents

Causality: Traditional alkylation of pyridines requires harsh organometallic reagents (e.g., Grignards, alkyl lithiums) that suffer from poor functional group tolerance. Utilizing Wittig reagents provides an unprecedented reductive alkylation pathway, yielding C2-alkylated pyridines with excellent site selectivity and functional-group compatibility[4].

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with the synthesized pyridine N-oxide (1.0 eq) and the desired Wittig reagent (e.g., methylenetriphenylphosphorane, 1.5 eq) under an inert argon atmosphere.

  • Reaction: Add anhydrous toluene. Heat the mixture to 110 °C.

    • Causality: Elevated thermal energy is required to drive the nucleophilic attack of the ylide carbon onto the electrophilic C2 position of the N-oxide, followed by the elimination of triphenylphosphine oxide.

  • Self-Validation (In-Process): Stir for 12–24 hours. Monitor via LC-MS. Successful conversion is validated by the distinct mass shift corresponding to the loss of the oxygen atom (-16 Da) and the addition of the alkylidene group.

  • Quench & Purify: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract with ethyl acetate. Purify the C2-alkylated pyridine via silica gel flash chromatography[4].

Protocol 3: Synthesis of Bioactive 2-(Methyldithio)pyridine-N-oxide

Causality: Natural products isolated from Allium stipitatum exhibit potent anti-MRSA and anti-proliferative activities. Synthesizing these disulfide N-oxides requires highly controlled S-thiolation to avoid over-oxidation or cleavage of the delicate N-O bond[2].

Step-by-Step Methodology:

  • Deprotonation: Dissolve commercially available 2-thiopyridine-N-oxide (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq) to deprotonate the thiol, generating the highly nucleophilic thiolate species.

  • Thiolation: Cool the mixture to 0 °C. Dropwise add S-methyl methanethiosulfonate (1.1 eq).

    • Causality: This specific reagent acts as an electrophilic source of the SCH3​ group, selectively transferring the thiomethyl moiety without disrupting the N-oxide core.

  • Quench: Stir for 2 hours, quench with distilled water, and extract with DCM.

  • Self-Validation (Analytical): Purify the product and analyze via 1H NMR (NOESY spectrum). Validation is achieved when both the methyl and methylene hydrogens display clear Nuclear Overhauser Effect (NOE) correlations to the H-2 aromatic hydrogen, confirming the exact regiochemistry of the disulfide bond[2].

G Start 2-Thiopyridine-N-oxide Base Deprotonation (TEA) Formation of Thiolate Start->Base Reagent Add S-methyl methanethiosulfonate (0°C) Base->Reagent Quench Aqueous Quench & Extraction Reagent->Quench Product 2-(Methyldithio)pyridine-N-oxide (Anti-MRSA Agent) Quench->Product

Step-by-step synthesis of Allium stipitatum-derived bioactive disulfides.

References

  • [3] Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Central Science / National Institutes of Health (NIH). Available at:[Link]

  • [4] Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents. Angewandte Chemie International Edition / National Institutes of Health (NIH). Available at:[Link]

  • [2] Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. Journal of Natural Products / National Institutes of Health (NIH). Available at:[Link]

Sources

Method

synthesizing 3-cyano-6-methyl-2-arylpyridine 1-oxides from 6-methylpyridine-3-carbonitrile 1-oxide

Application Note: Site-Selective Palladium-Catalyzed Direct sp² C–H Arylation of 6-Methylpyridine-3-carbonitrile 1-Oxide Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Typ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Palladium-Catalyzed Direct sp² C–H Arylation of 6-Methylpyridine-3-carbonitrile 1-Oxide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & The Selectivity Challenge

In modern drug discovery, functionalized azine N-oxides are highly prized both as bioactive pharmacophores and as versatile synthetic intermediates. The direct C–H arylation of 6-methylpyridine-3-carbonitrile 1-oxide to yield 3-cyano-6-methyl-2-arylpyridine 1-oxides presents a fascinating synthetic challenge: the substrate possesses two distinct, reactive C–H sites.

As an application scientist, the primary hurdle you will face with this scaffold is differentiating the highly acidic sp² C2–H bond (flanked by the N-oxide and the cyano group) from the benzylic sp³ C–H bonds of the 6-methyl group. Pioneering work by Campeau, Schipper, and Fagnou demonstrated that exquisite site-selectivity can be achieved not by changing the catalyst, but by strictly controlling the Palladium-to-Ligand ratio and the nature of the inorganic base[1].

This guide details a self-validating protocol designed to exclusively drive the sp² C2-arylation, suppressing the competing benzylic sp³ functionalization.

Mechanistic Rationale: The Causality Behind the Chemistry

To execute this protocol successfully, one must understand the Concerted Metalation-Deprotonation (CMD) pathway that governs it.

The C2 position of 6-methylpyridine-3-carbonitrile 1-oxide is uniquely activated. The N-oxide oxygen withdraws electron density inductively while the adjacent 3-cyano group provides a powerful synergistic electron-withdrawing effect, drastically lowering the pKₐ of the C2–H bond.

Why the 1:1 Pd to Ligand Ratio? The use of a strict 1:1 ratio of Pd(OAc)₂ to P(t-Bu)₃ generates a highly electrophilic, coordinatively unsaturated mono-phosphine palladium species. This open transition state is highly active for the CMD process at the sterically accessible sp² carbon. Conversely, increasing the ligand ratio to 1:2 increases electron density and steric bulk at the metal center, which entirely shifts the reaction pathway toward the benzylic sp³ C–H bond[2].

Why K₂CO₃ and Toluene? Potassium carbonate acts as an internal base during the CMD step. Toluene, a non-polar solvent, is deliberately chosen to prevent the stabilization of separated ion pairs. This forces the carbonate ligand to remain tightly associated with the palladium center, facilitating the 6-membered cyclic transition state required to abstract the C2 proton. Furthermore, we utilize the tetrafluoroborate salt of the ligand (P(t-Bu)₃·HBF₄) because it is bench-stable; the K₂CO₃ base conveniently liberates the active, free phosphine in situ.

Mechanism Pd0 Pd(0) / P(t-Bu)3 Active Catalyst OxAdd Oxidative Addition + Ar-Br Pd0->OxAdd PdII_Ar [Ar-Pd(II)-Br] OxAdd->PdII_Ar BaseEx Base Exchange + K2CO3 PdII_Ar->BaseEx PdII_Ar_Base [Ar-Pd(II)-CO3K] BaseEx->PdII_Ar_Base CMD Concerted Metalation-Deprotonation + Pyridine N-oxide PdII_Ar_Base->CMD PdII_Ar_Py [Ar-Pd(II)-PyO] CMD->PdII_Ar_Py RedElim Reductive Elimination PdII_Ar_Py->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Arylpyridine 1-oxide Product RedElim->Product

Fig 1. Catalytic cycle of Pd-catalyzed sp2 C-H arylation via Concerted Metalation-Deprotonation.

Quantitative Data: Parameter Optimization

The table below summarizes the critical parameters required to maintain site-selectivity. Deviation from the 1:1 Pd:Ligand ratio or substituting the base will compromise the self-validating nature of this protocol and lead to unwanted sp³ functionalization[1][2].

Reaction Parametersp² Arylation (Target Protocol)sp³ Arylation (Avoid for this target)
Target Site C2 (Pyridine Ring) C6 (Benzylic Methyl)
Pd Source Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand P(t-Bu)₃·HBF₄ (5 mol%)P(t-Bu)₃·HBF₄ (10 mol%)
Pd : Ligand Ratio 1 : 1 (Critical) 1 : 2
Base K₂CO₃ (2.0 equiv) Rb₂CO₃ or Cs₂CO₃
Solvent & Temp Toluene, 110 °CToluene, 110 °C
Yield Profile >85% (Exclusive C2) >75% (Exclusive C6)

Step-by-Step Experimental Protocol

Reagents Required:

  • 6-methylpyridine-3-carbonitrile 1-oxide (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate, P(t-Bu)₃·HBF₄ (0.05 mmol, 5 mol%)

  • Potassium carbonate, K₂CO₃ (2.0 mmol, 2.0 equiv) — Must be finely milled and anhydrous.

  • Anhydrous Toluene (3.3 mL, 0.3 M)

Methodology:

  • Reagent Assembly: To an oven-dried 10 mL Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar, add 6-methylpyridine-3-carbonitrile 1-oxide (134 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), P(t-Bu)₃·HBF₄ (14.5 mg, 0.05 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol). If the aryl bromide is a solid, add it at this stage.

  • Atmosphere Control: Seal the vial with a PTFE-lined septum cap. Connect to a Schlenk line, evacuate the vial under high vacuum, and backfill with dry Argon. Repeat this purge cycle three times. Causality: Palladium(0) intermediates are highly sensitive to oxidation; strict inert conditions prevent catalyst deactivation.

  • Solvent Addition: Via syringe, add 3.3 mL of anhydrous, degassed toluene. If the aryl bromide is a liquid, inject it now.

  • C–H Arylation: Place the sealed vial into a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (≥800 rpm) for 12 to 16 hours. Causality: Because K₂CO₃ is insoluble in toluene, high-speed stirring is mandatory to maximize the interfacial surface area for the solid-liquid base exchange step.

  • Reaction Workup: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the crude mixture with ethyl acetate (10 mL). Filter the suspension through a short pad of Celite to remove the precipitated inorganic salts and palladium black. Rinse the Celite pad with an additional 20 mL of ethyl acetate.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 3-cyano-6-methyl-2-arylpyridine 1-oxide.

Workflow Step1 1. Reagent Assembly Pd(OAc)2, Ligand, Base, Substrates Step2 2. Inert Atmosphere Argon Purge (x3) Step1->Step2 Step3 3. C-H Arylation Toluene, 110°C, 16h Step2->Step3 Step4 4. Workup Celite Filtration Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of 2-arylpyridine 1-oxides.

References

  • Site-Selective sp2 and Benzylic sp3 Palladium-Catalyzed Direct Arylation. Campeau, L.-C., Schipper, D. J., & Fagnou, K. Journal of the American Chemical Society (via Academia.edu). 1

  • ChemInform Abstract: Catalyst and Base Controlled Site-Selective sp2 and sp3 Direct Arylation of Azine N-Oxides. Schipper, D. J., Campeau, L.-C., & Fagnou, K. Tetrahedron (via ResearchGate). 2

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting &amp; Yield Optimization: 6-Methylpyridine-3-carbonitrile 1-Oxide Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 6-methylpyridine-3-carbonitrile 1-oxide (also kno...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 6-methylpyridine-3-carbonitrile 1-oxide (also known as 5-cyano-2-methylpyridine N-oxide).

The presence of the electron-withdrawing cyano (-CN) group at the 3-position significantly deactivates the pyridine nitrogen toward electrophilic N-oxidation[1]. Simultaneously, this functional group introduces a severe liability: nitriles are highly susceptible to hydrolysis under standard aqueous oxidative conditions. This guide provides field-proven, self-validating methodologies to maximize your yield while preventing over-oxidation.

Mechanistic Pathway: Target Oxidation vs. Parasitic Hydrolysis

ReactionPathway SM 6-Methylpyridine- 3-carbonitrile NOxide Target N-Oxide (Intact Nitrile) SM->NOxide Anhydrous Oxidation (UHP/TFAA) Amide Amide/Carboxylic Acid (Hydrolysis Byproduct) SM->Amide Aqueous H2O2 / Heat (Nitrile Hydrolysis) NOxide->Amide Over-exposure to H2O

Reaction pathways showing target N-oxidation vs. parasitic nitrile hydrolysis.

Troubleshooting FAQs

Q1: My conversion is high, but my isolated yield is low. NMR analysis shows a primary amide peak. What is happening? Causality & Solution: You are experiencing nitrile hydrolysis. Standard N-oxidation conditions often rely on aqueous hydrogen peroxide (H₂O₂) in acetic acid or basic media. In the presence of water and an oxidant (specifically the perhydroxyl anion, OOH⁻), the highly electrophilic carbon of the cyano group undergoes nucleophilic attack, hydrating the nitrile into an amide (6-methylnicotinamide 1-oxide) or fully hydrolyzing it to a carboxylic acid. Actionable Fix: You must transition to strictly anhydrous oxidation systems to protect the cyano group[2].

Q2: How can I force the N-oxidation of this electron-deficient pyridine to completion without using water? Causality & Solution: The most effective method for electron-deficient, hydrolysis-sensitive pyridines is the use of[3] in dichloromethane (DCM). UHP provides a solid, water-free source of H₂O₂. When reacted with TFAA, it generates peroxytrifluoroacetic acid in situ. Due to the strongly electron-withdrawing -CF₃ group, this peracid is exceptionally electrophilic and rapidly oxidizes the deactivated pyridine nitrogen at low temperatures (0–20 °C), completely bypassing the thermal and aqueous conditions that degrade the nitrile[3].

Q3: I am using mCPBA in DCM. The reaction works, but I lose massive amounts of product during the removal of m-chlorobenzoic acid (mCBA). How do I fix this? Causality & Solution: Pyridine N-oxides are highly polar and often highly water-soluble. Standard basic aqueous workups (using NaOH or Na₂CO₃ to wash away the mCBA byproduct) frequently pull your N-oxide product into the aqueous layer, destroying your isolated yield[4]. Actionable Fix: Abandon the aqueous workup. Instead, concentrate your DCM reaction mixture, resuspend it in a less polar solvent mixture (e.g., diethyl ether/hexane), and pass it through a plug of basic alumina . The acidic mCBA binds irreversibly to the basic alumina, while the target N-oxide elutes cleanly.

Q4: Are there scalable, catalytic alternatives to stoichiometric peracids that still protect the nitrile? Causality & Solution: Yes. The industrial scale-up of mCPBA is limited due to its shock-sensitive, explosive nature[5]. Recent advancements have demonstrated that [6], specifically 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA), act as highly efficient catalysts for the N-oxidation of electron-deficient pyridines. CHMA reacts with H₂O₂ to form a peracid intermediate in situ, offering a safer, scalable alternative that minimizes the water content compared to standard aqueous H₂O₂ protocols[6].

Quantitative Data: Oxidation System Comparison
Oxidation SystemReagentsNitrile Hydrolysis RiskScalability / SafetyTypical Yield
Anhydrous Peracid UHP, TFAA, DCMVery Low Moderate (Exothermic)85–95%
Standard Peracid mCPBA, DCMLowLow (Shock sensitive)60–80%
Anhydride Catalytic H₂O₂, CHMA, CH₃CNModerateHigh75–85%
Aqueous Catalytic H₂O₂, MTO, AcOHHighHigh40–60%
Experimental Protocol: Anhydrous N-Oxidation via UHP/TFAA

This protocol is engineered as a self-validating system to ensure maximum yield of 6-methylpyridine-3-carbonitrile 1-oxide while preserving the nitrile group.

Reagents Required:

  • 6-Methylpyridine-3-carbonitrile (1.0 equiv)

  • Urea-Hydrogen Peroxide adduct (UHP) (2.5 equiv)

  • Trifluoroacetic Anhydride (TFAA) (2.4 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Cooling: Suspend 6-methylpyridine-3-carbonitrile and UHP in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the flask to 0 °C using an ice bath.

  • Activation: Add TFAA dropwise via an addition funnel over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. The formation of peroxytrifluoroacetic acid is highly exothermic. Ensure the internal temperature strictly remains below 20 °C to prevent solvent boil-off and side reactions[3].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3.5 hours[3].

    • Self-Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The starting material (high Rf) should be completely consumed, replaced by a highly UV-active, low-Rf spot corresponding to the N-oxide.

  • Quenching: Cool the reaction back to 0 °C. Carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy unreacted peroxides, followed by saturated NaHCO₃ to neutralize the trifluoroacetic acid.

    • Critical Self-Validation Check: Dip a KI-starch indicator strip into the organic layer. The paper must remain white . If it turns blue/black, peroxides are still present; add more Na₂S₂O₃ and stir until a negative test is achieved.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM (the N-oxide is polar; multiple extractions are required). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-methylpyridine-3-carbonitrile 1-oxide.

Workflow Step1 1. Dissolve SM & UHP in DCM (0 °C) Step2 2. Dropwise add TFAA (< 20 °C) Step1->Step2 Step3 3. Stir 3.5h at RT Step2->Step3 Step4 4. Quench Na2S2O3 Step3->Step4 Step5 5. Extract & Purify Step4->Step5

Step-by-step anhydrous UHP/TFAA experimental workflow.

References
  • Google Patents. "US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers". Google Patents.
  • European Patent Office. "EP2866562B1 - Pyridine n-oxides and processes for their preparation". Google Patents.
  • PubMed Central. "Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide". National Institutes of Health. Available at:[Link]

  • ARKIVOC. "Recent trends in the chemistry of pyridine N-oxides". Arkat USA. Available at:[Link]

  • Periodica Polytechnica. "Preparation of Pyridine N-oxide Derivatives in Microreactor". BME. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 6-Methylnicotinonitrile 1-Oxide Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing regiochemical challenges during the functionalization of 6-methylnicotinonitrile 1-oxid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing regiochemical challenges during the functionalization of 6-methylnicotinonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide).

Because this scaffold possesses multiple reactive sites—the highly electrophilic C2 and C4 positions, and the acidic C6-methyl group—controlling the trajectory of nucleophilic addition requires precise tuning of sterics, electronics, and thermodynamics.

Part 1: Frequently Asked Questions (Troubleshooting Causality)

FAQ 1: Deoxygenative Chlorination (C2 vs. C4 Competition)

Q: When reacting 6-methylnicotinonitrile 1-oxide with POCl₃, I get an inseparable mixture of 2-chloro and 4-chloro isomers. How can I selectively synthesize just one isomer?

A: This is a classic issue of competing electronic and steric effects. Upon activation of the N-oxide oxygen by an electrophile, both the α -position (C2) and γ -position (C4) become highly electrophilic. The cyano group at C3 inductively withdraws electron density, further activating both sites, but it also creates significant steric hindrance at C2.

  • To favor the 2-chloro isomer (Kinetic Control): Use oxalyl chloride and triethylamine at low temperatures (0 °C). As demonstrated by Chen et al., the addition of a base facilitates a rapid elimination-addition sequence or carbene-like intermediate that kinetically drives the chloride nucleophile to the adjacent C2 position before steric repulsion can dictate the outcome .

  • To favor the 4-chloro isomer (Steric Control): Use a bulky activating agent like p -Toluenesulfonyl chloride (TsCl) or PyBroP. A massive N−O−SO2​Ar group creates a severe steric clash with the adjacent C3-cyano group, effectively blocking the C2 position and forcing the incoming nucleophile to attack the unhindered C4 position .

FAQ 2: Managing the Boekelheide Rearrangement

Q: I am trying to chlorinate the pyridine ring, but I keep isolating a side product where the C6-methyl group is functionalized. Why is this happening?

A: You are inadvertently triggering a Boekelheide rearrangement. The protons on the C6-methyl group (which is α to the N-oxide) are highly acidic. If your reaction conditions contain any base (or if you use elevated temperatures with anhydride activators), the activated N-oxide undergoes deprotonation at the methyl group to form an anhydrobase. This intermediate rapidly undergoes a [3,3]-sigmatropic shift, transferring the activating group (e.g., chloride or acetate) to the methyl carbon .

  • Workaround: If ring-chlorination is your goal, strictly avoid bases and run the reaction under acidic conditions (e.g., neat POCl₃/PCl₅). If functionalizing the methyl group is your actual goal, drive the Boekelheide intentionally using Trifluoroacetic anhydride (TFAA).

FAQ 3: Regioselective Cyanation (Reissert-Henze Reaction)

Q: How do I cleanly install a second cyano group at the C2 position without hitting C4?

A: Use Trimethylsilyl cyanide (TMSCN) paired with Dimethylcarbamoyl chloride (DMCC). Unlike standard acyl chlorides, DMCC forms a tight, stable ion pair with the N-oxide. This tight coordination directs the cyanide ion kinetically to the nearest adjacent site (C2), bypassing the C4 position entirely.

Part 2: Regioselectivity Control Matrix

The following table summarizes the quantitative data and optimal reagent systems required to force the reaction down your desired mechanistic pathway.

Reaction GoalPreferred Reagent SystemDominant RegioselectivityTypical Yield
C2-Chlorination (COCl)₂, Et₃N, DCM, 0 °C> 9:1 (C2 : C4)75 - 85%
C4-Chlorination TsCl, DMAP, LiCl, MeCN, RT> 8:1 (C4 : C2)65 - 75%
C6-Methyl Oxygenation TFAA, DCM, 0 °C to RTExclusive to C6-methyl80 - 90%
C2-Cyanation DMCC, TMSCN, DCM, RT> 9:1 (C2 : C4)70 - 80%

Part 3: Mechanistic & Workflow Visualizations

G SM 6-Methylnicotinonitrile 1-Oxide Act N-O-Activator Intermediate SM->Act Electrophile (POCl3, TFAA, etc.) C2 2-Chloro Isomer (Kinetic/Small Activator) Act->C2 Nucleophilic Attack at C2 C4 4-Chloro Isomer (Steric/Bulky Activator) Act->C4 Nucleophilic Attack at C4 C6 6-Functionalized (Boekelheide/Base) Act->C6 Deprotonation at C6-Methyl

Caption: Regiochemical divergence pathways of 6-methylnicotinonitrile 1-oxide upon electrophilic activation.

G S1 Step 1: Activation Dissolve N-oxide in DCM Cool to 0 °C S2 Step 2: Electrophilic Addition Add TFAA dropwise Stir for 30 min at 0 °C S1->S2 S3 Step 3: Sigmatropic Shift Warm to RT Stir for 2-4 hours S2->S3 S4 Step 4: Hydrolysis & Workup Quench with aq. K2CO3 Extract with EtOAc S3->S4 Prod Target Isolated: 6-(Hydroxymethyl)nicotinonitrile S4->Prod

Caption: Step-by-step experimental workflow for the mild Boekelheide rearrangement using TFAA.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-6-methylnicotinonitrile

This protocol utilizes kinetic control to bypass the C4 position.

  • Setup: Charge a dry, argon-purged flask with 6-methylnicotinonitrile 1-oxide (1.0 equiv) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (Et₃N, 1.5 equiv) dropwise.

  • Activation: Slowly add Oxalyl chloride (1.2 equiv) dropwise over 15 minutes.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO and CO₂) must be observed immediately upon addition. The cessation of bubbling indicates complete formation of the activated intermediate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Analyze via LC-MS. The starting material has a nominal mass of M=134 . The desired chlorinated product will show a distinct mass shift to M+18 (nominal mass 152 ).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Mild Boekelheide Rearrangement to 6-(Hydroxymethyl)nicotinonitrile

This protocol avoids the thermal degradation associated with traditional Ac₂O methods.

  • Setup: Dissolve 6-methylnicotinonitrile 1-oxide (1.0 equiv) in anhydrous DCM (0.2 M) under nitrogen and cool to 0 °C.

  • Activation: Add Trifluoroacetic anhydride (TFAA, 2.0 equiv) dropwise. Stir at 0 °C for 30 minutes.

  • Rearrangement: Warm the mixture to room temperature and stir for 3 hours to allow the [3,3]-sigmatropic shift to complete.

    • Critical Analytical Note (Self-Validation): The starting N-oxide and the final 6-(hydroxymethyl) product are structural isomers (both have a nominal mass of 134). LC-MS mass alone cannot differentiate them. You must rely on chromatographic retention time (the alcohol is less polar and elutes later than the baseline N-oxide) or ¹H-NMR (look for the disappearance of the C6-methyl singlet at ~2.6 ppm and the appearance of a methylene singlet at ~4.7 ppm).

  • Hydrolysis: Cool the reaction back to 0 °C and carefully quench with a 10% aqueous K₂CO₃ solution to hydrolyze the trifluoroacetate ester. Stir for 1 hour.

  • Workup: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Chen, X., et al. "Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines." PubMed / NIH. URL:[Link]

  • Weickgenannt, A. "Pyridine N-Oxides." Baran Lab Group Meetings. URL:[Link]

  • Vertex Pharmaceuticals Inc. "US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers." Google Patents.
Troubleshooting

purification and crystallization techniques for 6-methylpyridine-3-carbonitrile 1-oxide

Welcome to the Technical Support Center for the purification and crystallization of 6-methylpyridine-3-carbonitrile 1-oxide (also referred to as 5-cyano-2-methylpyridine 1-oxide). This guide is engineered for researchers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of 6-methylpyridine-3-carbonitrile 1-oxide (also referred to as 5-cyano-2-methylpyridine 1-oxide). This guide is engineered for researchers and drug development professionals dealing with the unique physicochemical challenges of pyridine N-oxides, specifically their extreme polarity, dative bond reactivity, and high hygroscopicity.

Core Troubleshooting & FAQs

Q1: Why does my purified 6-methylpyridine-3-carbonitrile 1-oxide consistently "oil out" instead of forming a crystalline solid?

The Causality: Pyridine N-oxides possess a highly polar dative N→O bond. This functional group acts as an exceptional hydrogen-bond acceptor. If even trace amounts of water are present in your solvent system or atmospheric environment, the compound will rapidly absorb moisture to form a stable, low-melting hydrate or a viscous oil[1]. The strong dipole-dipole interactions between the N-oxide and water molecules disrupt the highly ordered crystal lattice required for solidification. The Solution: You must enforce strict anhydrous conditions during crystallization unless you intentionally aim to isolate a specific hydrate phase. Switch to an anti-solvent crystallization method using strictly anhydrous solvents (e.g., dissolving in minimal hot anhydrous methanol and precipitating with anhydrous diethyl ether or heptane).

Q2: During silica gel chromatography, my N-oxide streaks severely and co-elutes with over-oxidized byproducts. How can I improve resolution?

The Causality: The zwitterionic nature of the N-oxide interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing. The Solution: First, ensure your reaction is properly quenched. If synthesized via urea hydrogen peroxide (UHP) and trifluoroacetic anhydride (TFAA), quench with aqueous KI and Na2​S2​O3​ to destroy residual peroxides [2]. For the chromatography, switch from a standard Hexane/Ethyl Acetate gradient to a more polar Dichloromethane (DCM) / Methanol (MeOH) system. A gradient of 99:1 to 95:5 DCM/MeOH effectively outcompetes the silica-N-oxide hydrogen bonding, sharpening the elution bands [3].

Q3: My NMR shows residual starting material (6-methylnicotinonitrile). How do I separate the parent pyridine from the N-oxide?

The Causality: While the parent pyridine is moderately polar due to the nitrile group, the N-oxide is drastically more polar. The Solution: Exploit this massive polarity gap. Perform an acid-base liquid-liquid extraction before chromatography. Pyridine N-oxides are significantly weaker bases ( pKa​ ~ 0.5–2.0) than their parent pyridines ( pKa​ ~ 5.0) [4]. However, for this specific nitrile-substituted derivative, both are weak bases. The most reliable method is automated flash chromatography using an EtOAc/Heptane gradient (from 2:98 up to 30:70), where the parent pyridine will elute much earlier than the N-oxide[2].

Quantitative Data: Solvent Systems & Phase Properties

The following table summarizes the optimized parameters for the isolation and purification of 6-methylpyridine-3-carbonitrile 1-oxide derivatives based on established pharmaceutical workflows.

Parameter / TechniqueRecommended System / ValueMechanistic Rationale
Chromatography Gradient DCM / MeOH (98:2 to 95:5)MeOH acts as a hydrogen-bond competitor against silica silanol groups, preventing streaking.
Alternative Chromatography EtOAc / Heptane (2:98 to 30:70)Best for separating the highly polar N-oxide from the less polar unreacted parent pyridine.
Crystallization Solvent Hot Methanol (Minimal volume)Solubilizes the polar N-oxide efficiently at elevated temperatures.
Crystallization Anti-Solvent Diethyl Ether or Diisopropyl EtherInduces supersaturation; lacks hydrogen-bond donating ability, forcing N-oxide self-assembly.
Hydrate Formation Risk Extremely HighThe N→O dipole strongly coordinates with H2​O , often forming stable dihydrates [5].

Experimental Workflows

Protocol A: Self-Validating Flash Chromatography

This protocol ensures the complete removal of peroxides before concentration, preventing explosive hazards and degradation.

  • Peroxide Quench (Critical Safety Step): To the crude reaction mixture in DCM, slowly add a 10% aqueous KI solution at 0°C. Stir for 15 minutes. The solution will turn brown (liberated I2​ ). Add saturated aqueous Na2​S2​O3​ until the organic layer turns colorless, validating the complete destruction of peroxides[2].

  • Extraction & Drying: Separate the organic phase. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Dry Loading: Concentrate the organic layer under reduced pressure to a minimal volume. Add 2-3 equivalents (by weight) of silica gel and evaporate to a free-flowing powder. Self-validation: If the powder clumps, residual water or oil is present; re-dissolve in DCM and dry again.

  • Column Elution: Load onto a pre-equilibrated silica column. Elute using a gradient of 0% to 5% Methanol in Dichloromethane. Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool fractions containing the pure product ( Rf​≈0.3 in 5% MeOH/DCM) and concentrate under high vacuum to yield the crude solid.

Protocol B: Anhydrous Anti-Solvent Crystallization

Designed to overcome the hygroscopic oiling-out phenomenon.

  • Dissolution: Transfer the crude, dry 6-methylpyridine-3-carbonitrile 1-oxide to an oven-dried Erlenmeyer flask under an inert atmosphere (Nitrogen or Argon).

  • Primary Solvent: Add boiling anhydrous Methanol dropwise just until the solid completely dissolves. Do not add excess.

  • Anti-Solvent Addition: Remove from heat. Slowly add cold, anhydrous Diethyl Ether dropwise until the solution becomes slightly cloudy (the cloud point).

  • Annealing the Lattice: Add one single drop of Methanol to clear the solution, then cover the flask and allow it to cool to room temperature undisturbed for 4 hours.

  • Maturation: Transfer the flask to a 4°C refrigerator overnight to maximize yield.

  • Harvesting: Filter the crystals rapidly using a Büchner funnel under a blanket of nitrogen. Wash with ice-cold Diethyl Ether and dry immediately in a vacuum desiccator over P2​O5​ to prevent atmospheric hydrate formation.

Purification & Crystallization Decision Matrix

The following logic diagram maps the optimal workflow for isolating high-purity crystalline N-oxide.

G Start Crude Reaction Mixture (6-Methylpyridine-3-carbonitrile 1-Oxide) Workup Aqueous Workup (Quench: KI then Na2S2O3) Start->Workup Extract & Dry Assess LC-MS / TLC Purity Check Workup->Assess Chromatography Flash Chromatography (DCM/MeOH or EtOAc/Heptane) Assess->Chromatography Purity < 95% Crystallization Anti-Solvent Crystallization (Hot MeOH / Cold Et2O) Assess->Crystallization Purity ≥ 95% Chromatography->Crystallization Pooled Fractions Hydrate Viscous Oil / Hydrate (Moisture Contamination) Crystallization->Hydrate Trace Water Present Pure Pure Anhydrous Crystals (Store over desiccant) Crystallization->Pure Strictly Anhydrous Redry Azeotropic Drying (Toluene) & Re-crystallize Hydrate->Redry Troubleshooting Redry->Crystallization

Workflow for the purification and anhydrous crystallization of pyridine N-oxides.

References

  • Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at:[Link]

  • Pyrazole compounds and their use as T-type calcium channel blockers (US9932314B2).Google Patents.
  • Derivatives of nicotinic acid n-oxide, their preparation and their use as inhibitors (WO2012097869A1).Google Patents.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. IUCrData. Available at:[Link]

Optimization

Technical Support Center: Resolving NMR Peak Overlap in Substituted Pyridine N-Oxide Derivatives

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyridine N-oxide derivatives. This guide is designed for researchers, scientists, and drug development professionals wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyridine N-oxide derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the NMR spectra of these compounds. The unique electronic nature of the pyridine N-oxide ring, coupled with the varied effects of substituents, often leads to complex and poorly resolved ¹H NMR spectra. This resource provides in-depth troubleshooting strategies and foundational knowledge to help you systematically resolve these ambiguities and confidently elucidate the structure of your molecules.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my substituted pyridine N-oxide derivative show significant overlap in the ¹H NMR spectrum?

A1: The N-oxide functional group significantly influences the electronic environment of the pyridine ring. The oxygen atom is a strong electron-donating group through resonance, while the positively charged nitrogen atom is electron-withdrawing. This push-pull effect alters the chemical shifts of the ring protons compared to the parent pyridine. Substituents on the ring further modulate this electronic environment. Depending on their electronic properties (electron-donating or -withdrawing) and their position (ortho, meta, or para to the N-oxide and each other), the chemical shifts of the aromatic protons can become very similar, resulting in peak overlap.[1]

Q2: I've increased the magnetic field strength of the NMR spectrometer, but the peaks are still overlapping. What else can I do?

A2: While higher field strengths do increase chemical shift dispersion, it may not be sufficient for complex, highly-substituted pyridine N-oxides. When strong coupling or inherent isochrony is the issue, simply increasing the field may not resolve the problem. In these cases, you should consider a combination of other techniques, such as changing the solvent, using lanthanide shift reagents, or employing two-dimensional (2D) NMR experiments.

Q3: Are there any general trends for ¹H NMR chemical shifts in pyridine N-oxides that can help with initial assignments?

A3: Yes, generally, the introduction of the N-oxide functionality leads to a downfield shift of neighboring protons compared to the parent amine.[1] Protons at the 2- and 6-positions (ortho to the N-oxide) are typically the most deshielded, followed by the proton at the 4-position (para), and finally the protons at the 3- and 5-positions (meta). However, these are general trends, and the actual chemical shifts can be significantly influenced by the nature and position of other substituents on the ring.[2][3]

Q4: Can ¹⁵N NMR be helpful in characterizing these compounds?

A4: Absolutely. The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen atom.[4][5] Changes in substitution on the pyridine ring will cause predictable shifts in the ¹⁵N resonance.[4] While less sensitive than ¹H NMR, modern inverse-detection experiments like HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons to the pyridine nitrogen, providing an additional layer of structural confirmation, especially when dealing with isomers.[6] The ¹⁵N chemical shift of the ring nitrogen in pyridine N-oxide derivatives can vary significantly depending on the substituents.[3][4]

In-Depth Troubleshooting Guides

When faced with an ambiguous ¹H NMR spectrum of a substituted pyridine N-oxide, a systematic approach is key. The following guides detail experimental strategies to resolve peak overlap, from simple adjustments to more advanced techniques.

Strategic Solvent Selection

The choice of solvent can have a profound effect on the chemical shifts of your compound, particularly for polar molecules like pyridine N-oxides.[5][7] Solvent-solute interactions, such as hydrogen bonding and aromatic stacking, can alter the electronic environment of the protons and induce differential shifts, potentially resolving overlapping signals.[8]

The Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to the formation of weak complexes with the analyte. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), can be particularly effective for resolving overlapping signals in aromatic compounds. Protons located on one face of the molecule may experience a shielding effect (upfield shift), while those on the other face may be deshielded (downfield shift).

Experimental Protocol: Solvent Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-interacting solvent like CDCl₃ or DMSO-d₆.

  • Solvent Change: Prepare a new sample of your compound in an aromatic solvent such as benzene-d₆ or pyridine-d₅.

  • Acquire and Compare: Acquire a ¹H NMR spectrum under identical conditions (temperature, concentration) and compare it to the initial spectrum. Look for changes in chemical shifts that may have resolved the overlap.

  • Titration (Optional): For a more controlled study, you can perform a solvent titration by preparing a series of samples with varying ratios of the two solvents (e.g., 90:10, 50:50, 10:90 CDCl₃:benzene-d₆) to observe the gradual shift of the resonances.

SolventTypical Effect on Pyridine N-Oxide Protons
CDCl₃ Standard, relatively non-polar.
DMSO-d₆ Polar, aprotic. Can form hydrogen bonds with acidic protons.
Benzene-d₆ Aromatic. Can induce significant shifts (ASIS effect).[8]
Pyridine-d₅ Aromatic, basic. Can interact with acidic protons and through π-stacking.[8]
CD₃OD Polar, protic. Can form hydrogen bonds.
Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly coordinate to Lewis basic sites in a molecule, such as the oxygen atom of the N-oxide group.[9] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance of the proton from the paramagnetic center.[9]

The Causality: The paramagnetic metal ion in the LSR creates a local magnetic field that perturbs the magnetic environment of the analyte's protons. This results in significant chemical shift changes, often spreading out a crowded spectral region and resolving overlapping signals. Europium-based LSRs typically induce downfield shifts, while praseodymium-based LSRs cause upfield shifts.

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small aliquot of the LSR stock solution to the NMR tube containing your sample.

  • Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Analyze Shifts: Monitor the changes in the chemical shifts of the protons. Protons closer to the N-oxide will experience larger shifts. Continue the titration until the desired resolution is achieved or until significant line broadening occurs.

dot

cluster_0 LSR Titration Workflow Start Start Acquire_Initial_Spectrum Acquire Initial ¹H Spectrum Start->Acquire_Initial_Spectrum Add_LSR_Aliquot Add Aliquot of LSR Acquire_Initial_Spectrum->Add_LSR_Aliquot Acquire_New_Spectrum Acquire New ¹H Spectrum Add_LSR_Aliquot->Acquire_New_Spectrum Analyze_Shifts Analyze Chemical Shifts Acquire_New_Spectrum->Analyze_Shifts Resolution_Achieved Resolution Achieved? Analyze_Shifts->Resolution_Achieved Resolution_Achieved->Add_LSR_Aliquot No End End Resolution_Achieved->End Yes

Caption: Workflow for Lanthanide Shift Reagent Titration.

Harnessing the Power of 2D NMR Spectroscopy

When simpler methods fail, 2D NMR is the most definitive way to resolve peak overlap and establish connectivity within your molecule.[10][11][12] By spreading the NMR signals into a second dimension, even severely overlapping protons in the ¹H spectrum can be resolved.[10][13]

The Causality: 2D NMR experiments exploit nuclear couplings (through-bond or through-space) to establish correlations between different nuclei. This allows you to trace out the spin systems in your molecule and unambiguously assign each proton resonance.

Key 2D NMR Experiments for Pyridine N-Oxide Derivatives:

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are J-coupled (typically through 2-4 bonds).[12] It is invaluable for identifying adjacent protons on the pyridine ring and on any alkyl substituents.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to all protons within a spin system, even if they are not directly coupled.[6][13] This is particularly useful for identifying all the protons of a substituent from a single, well-resolved peak.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (or other heteronuclei like ¹⁵N).[12] Since ¹³C spectra have a much larger chemical shift range, protons that overlap in the ¹H dimension are often attached to carbons with distinct chemical shifts, allowing for their resolution in the second dimension.[10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[6] It is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded.[14] This is essential for determining the stereochemistry and conformation of your molecule.

Experimental Protocol: Acquiring a 2D HSQC Spectrum

  • Sample Preparation: Prepare a reasonably concentrated sample of your compound in a suitable deuterated solvent.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Optimize the shimming for the best possible line shape.

  • Acquisition Parameters: Load a standard HSQC pulse sequence. Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals. A typical number of increments in the F1 dimension is 256, with 8-16 scans per increment to achieve a good signal-to-noise ratio.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions. Apply appropriate window functions (e.g., squared sine-bell) to improve resolution and sensitivity.

  • Analysis: The resulting 2D spectrum will show cross-peaks at the intersection of the chemical shifts of a proton and its directly attached carbon. This allows for the unambiguous assignment of overlapping proton signals based on the well-resolved carbon signals.

dot

cluster_1 2D NMR Decision Tree Start Overlapping ¹H Signals Question1 Need J-coupling info? Start->Question1 COSY Run COSY/TOCSY Question1->COSY Yes Question2 Need ¹H-¹³C one-bond info? Question1->Question2 No COSY->Question2 HSQC Run HSQC Question2->HSQC Yes Question3 Need long-range ¹H-¹³C info? Question2->Question3 No HSQC->Question3 HMBC Run HMBC Question3->HMBC Yes Question4 Need through-space info? Question3->Question4 No HMBC->Question4 NOESY Run NOESY/ROESY Question4->NOESY Yes End Structure Elucidated Question4->End No NOESY->End

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up Synthesis of 6-Methylpyridine-3-Carbonitrile 1-Oxide

Welcome to the Process Safety and Scale-Up Support Center. Scaling up the synthesis of 6-methylpyridine-3-carbonitrile 1-oxide presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center. Scaling up the synthesis of 6-methylpyridine-3-carbonitrile 1-oxide presents unique kinetic and thermodynamic challenges. As researchers and drug development professionals, you must navigate the delicate balance between driving a sluggish reaction to completion and preventing catastrophic thermal runaway.

This guide provides field-proven, self-validating methodologies to ensure process safety, high yields, and verifiable scientific integrity.

Part 1: The Causality of Thermal Runaway in Cyano-Pyridine N-Oxidations

To scale this reaction safely, we must first understand the molecular kinetics. In an N-oxidation reaction, the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (typically hydrogen peroxide, H2​O2​ , activated by a catalyst).

While the C6-methyl group provides a slight electron-donating effect, the C3-cyano (-CN) group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This drastically reduces the electron density on the pyridine nitrogen, rendering it a poor nucleophile and significantly slowing down the N-oxidation rate[1].

During scale-up in a traditional semi-batch reactor, if the dosing rate of H2​O2​ exceeds the chemical consumption rate, unreacted peroxide accumulates. H2​O2​ is thermodynamically unstable; its self-decomposition is highly exothermic ( ΔH=−98.2 kJ/mol ) and generates non-condensable oxygen gas[2]. Once a critical accumulation threshold is reached, the heat from minor decomposition accelerates further decomposition, leading to an uncontrollable pressure spike and thermal runaway[3].

ReactionPathway SM 6-Methylpyridine- 3-carbonitrile (Deactivated Nucleophile) Product 6-Methylpyridine- 3-carbonitrile 1-oxide (Target Product) SM->Product N-Oxidation (Slow Kinetics) H2O2 H2O2 + Catalyst (Oxidant) H2O2->Product Controlled Consumption Decomp O2 Gas + H2O + Heat (Thermal Runaway) H2O2->Decomp Accumulation & Decomposition

Reaction pathway showing desired N-oxidation versus hazardous hydrogen peroxide decomposition.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is stalling, and conversion is low. Should I increase the H2​O2​ dosing rate? No. Increasing the dosing rate is the primary cause of thermal runaway. The stall is a kinetic limitation, not a stoichiometric one. Because the cyano-pyridine ring reacts slowly, adding more H2​O2​ only builds up a hazardous reservoir of oxidant[3]. Instead, you must increase the reaction temperature (e.g., to 110–130 °C in a pressurized system) or use a highly active catalyst (like Titanium Silicalite, TS-1) to accelerate the consumption of H2​O2​ [4].

Q2: How do I prevent delayed initiation and peroxide accumulation? Implement a self-validating dosing system . Do not dose blindly. Use in-line FTIR to monitor the disappearance of the C=N stretch and the appearance of the N-O stretch. Couple this with Reaction Calorimetry (RC1). If the heat flow ( qr​ ) drops while dosing continues, the reaction has stalled and peroxide is accumulating. Dosing must be automatically halted via a safety interlock system[1].

Q3: Is traditional batch processing safe for this scale-up? For highly deactivated cyano-pyridines, batch or semi-batch processing is inherently unsafe at scale due to the high volume of accumulated energy. We strongly recommend transitioning to a Continuous Flow Microreactor . Flow chemistry provides a massive surface-area-to-volume ratio for instantaneous heat dissipation and limits the reacting volume to a few milliliters, effectively neutralizing the risk of a macro-scale explosion[4].

Q4: How do I safely quench the reaction prior to product isolation? Never distill, concentrate, or extract the product mixture without verifying the complete absence of peroxides[5]. Quench the reactor effluent with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite solution. Validate the quench using Potassium Iodide (KI) starch test strips. The system is self-validating: a negative KI test is the mandatory gate before downstream processing[5].

Part 3: Data Presentation

Table 1: Thermodynamic and Kinetic Parameters for Scale-Up
ParameterValue / CharacteristicImpact on Scale-Up Safety
H2​O2​ Decomposition Enthalpy -98.2 kJ/mol[2]Primary driver of thermal runaway if accumulation occurs.
Cyano Group (-CN) Effect Strongly Electron-WithdrawingDeactivates pyridine nitrogen, slowing kinetics and promoting H2​O2​ accumulation.
Safe Operating Temperature > 110 °C (Pressurized)[3]Paradoxically safer; accelerates N-oxidation, preventing H2​O2​ pooling.
Table 2: Reactor Technology Comparison for Cyano-Pyridine N-Oxidation
FeatureSemi-Batch ReactorContinuous Flow Microreactor
Heat Dissipation Poor (Volume-dependent)Excellent (High surface-to-volume ratio)[4]
H2​O2​ Accumulation Risk High (Severe explosion hazard)Negligible (Reacting volume < 5 mL)
Scalability Limited by cooling capacityEasily scaled by numbering-up (parallelization)
Self-Validation Delayed (Offline sampling)Real-time (In-line FTIR/Raman)

Part 4: Experimental Protocol: Safe Scale-Up via Continuous Flow

To guarantee scientific integrity, the following methodology is designed as a self-validating system . Each step contains a built-in verification gate to ensure the reaction remains within safe operational limits.

Step 1: System Preparation & Calorimetric Baseline

  • Conduct an RC1 calorimetry scan on a micro-scale to establish the baseline heat of reaction for 6-methylpyridine-3-carbonitrile.

  • Assemble a continuous flow microreactor (borosilicate glass or Hastelloy) packed with Titanium Silicalite (TS-1) catalyst[4].

  • Equip the system with back-pressure regulators (BPR) set to 5-10 bar to maintain the liquid phase at elevated temperatures[3].

Step 2: Reagent Preparation

  • Feed A: Dissolve 6-methylpyridine-3-carbonitrile in methanol to achieve a 1.0 M solution.

  • Feed B: Prepare 30% aqueous H2​O2​ . (Caution: Handle with appropriate PPE and blast shields).

Step 3: Thermal Equilibration & Dosing

  • Preheat the reactor zone to 110 °C. Causality Note: Elevated temperatures increase safety by ensuring the N-oxidation rate outpaces H2​O2​ decomposition, preventing dangerous accumulation[3].

  • Pump Feed A and Feed B using high-precision HPLC pumps, maintaining a stoichiometric ratio of 1:1.5 (Substrate: H2​O2​ ). Adjust flow rates to achieve a residence time of 5-10 minutes[4].

Step 4: In-line Validation (Gate 1)

  • Route the reactor effluent through an in-line FTIR flow cell.

  • Continuously monitor the conversion. If the N-O stretch signal drops, halt Feed B immediately to prevent unreacted oxidant from flooding the system.

Step 5: Quenching & Peroxide Verification (Gate 2)

  • Direct the effluent into a stirred collection vessel containing a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution maintained at 0-5 °C.

  • Mandatory Gate: Test the quenched mixture with KI starch strips. You may only proceed to product isolation (e.g., extraction with ethyl acetate) when the KI test returns a confirmed negative result[5].

Workflow Step1 1. RC1 Calorimetry (Determine Heat of Reaction) Step2 2. Continuous Flow Microreactor (Set Temp > 110°C) Step1->Step2 Apply Kinetic Data Step3 3. Controlled H2O2 Dosing (Stoichiometric Control) Step2->Step3 Substrate Feed Step4 4. In-line FTIR Monitoring (Self-Validating Conversion) Step3->Step4 Reaction Zone Step5 5. Quench & Peroxide Test (Na2S2O3 + KI Strips) Step4->Step5 Product Elution

Inherently safe continuous flow scale-up workflow with self-validating monitoring.

Part 5: References

1.[4] Chen, S., et al. "Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives." Organic Chemistry Portal / Synthesis. 4 2.[3] Pineda-Solano, A., et al. "Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis." Industrial & Engineering Chemistry Research. 3 3.[1] Papadaki, M., Sempere, J., et al. "Global kinetic model: a case study on the N-oxidation of alkylpyridines." PubMed. 1 4.[2] "Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry." ACS Publications. 2 5.[5] "pyridine-n-oxide - Organic Syntheses Procedure." Organic Syntheses. 5

Sources

Reference Data & Comparative Studies

Validation

Validating Regioselectivity in 6-Methylpyridine-3-carbonitrile 1-Oxide Functionalization: A Platform Comparison Guide

Executive Summary The functionalization of pyridine N-oxides is a cornerstone of modern heterocyclic chemistry. For drug development professionals, 6-methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2) serves as a vit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine N-oxides is a cornerstone of modern heterocyclic chemistry. For drug development professionals, 6-methylpyridine-3-carbonitrile 1-oxide (CAS 31795-59-2) serves as a vital precursor. While advanced methodologies like palladium-catalyzed C-H activation offer direct arylation pathways (1)[1], the most industrially significant transformation is its deoxygenative chlorination via phosphorus oxychloride ( POCl3​ ).

This reaction yields 2-chloro-6-methylpyridine-3-carbonitrile, a strategic building block used in the synthesis of complex therapeutics, including HIV-1 TAR RNA binding molecules (2)[2] and other biologically active compounds (). However, the N-oxide moiety can theoretically direct nucleophilic attack to either the C2 or C4 position. Validating the regiochemical outcome of this functionalization is a critical quality control mandate. This guide objectively compares the top analytical platforms for validating this regioselectivity and provides a self-validating experimental protocol.

Mechanistic Causality: The "Why" Behind Regioselectivity

To effectively validate a reaction, one must first understand its electronic and steric drivers. When 6-methylpyridine-3-carbonitrile 1-oxide is treated with POCl3​ , the N-oxide oxygen attacks the electrophilic phosphorus, displacing a chloride ion and forming a highly reactive N -(dichlorophosphoryloxy)pyridinium intermediate.

The pyridine ring is now exceptionally electron-deficient. The incoming chloride nucleophile has two sterically accessible targets: C2 and C4 (C6 is blocked by the methyl group). While both positions are activated by the N-oxide and the strongly electron-withdrawing C3-cyano group, C2 is kinetically favored . This is driven by the proximity of the leaving phosphite group, which facilitates a pseudo-intramolecular delivery of the chloride ion to the adjacent C2 position, overwhelmingly yielding the C2-chlorinated product.

Mechanism SM 6-Methylpyridine-3-carbonitrile 1-oxide (Substrate) Act O-Phosphitylation (POCl3 Activation) SM->Act Int N-(Dichlorophosphoryloxy)pyridinium Intermediate Act->Int PathC2 Nucleophilic Attack at C2 (Kinetically Favored) Int->PathC2 Cl- addition PathC4 Nucleophilic Attack at C4 (Sterically Accessible) Int->PathC4 Cl- addition ProdC2 2-Chloro-6-methylpyridine-3-carbonitrile (Major Product) PathC2->ProdC2 ProdC4 4-Chloro-6-methylpyridine-3-carbonitrile (Minor Regioisomer) PathC4->ProdC4

Mechanistic divergence in deoxygenative chlorination of pyridine N-oxides via POCl3.

Product Comparison: Analytical Platforms for Validation

When selecting an analytical platform to validate the C2 vs. C4 regioselectivity, laboratories must balance structural certainty against throughput and capital expenditure.

Platform A: High-Field 2D NMR Spectroscopy (600 MHz)
  • Performance: The undisputed gold standard for solution-state regiochemistry. By utilizing 1 H NMR and Heteronuclear Multiple Bond Correlation (HMBC), researchers can map the exact connectivity of the molecule.

  • The Causality of the Data: NMR provides a built-in, self-validating logic puzzle. In the C2-chloro product, the remaining protons are at C4 and C5. Because they are adjacent (ortho), they will couple to each other with a large coupling constant ( J≈8 Hz ). If the minor C4-chloro regioisomer were formed, the remaining protons would be at C2 and C5. Being para to each other, they would appear as singlets ( J<1 Hz ). This single J -coupling metric instantly validates the regiochemistry without requiring a reference standard.

Platform B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Performance: Provides the absolute 3D spatial coordinates of the atoms in the solid state.

  • The Causality of the Data: XRD relies on electron density mapping. The heavy chlorine atom acts as a strong anomalous scatterer, making its position relative to the cyano and methyl groups unambiguous. However, it requires the time-consuming growth of high-quality single crystals and does not account for minor regioisomers that may remain in the mother liquor.

Platform C: GC-MS coupled with FTIR
  • Performance: The optimal choice for high-throughput reaction screening.

  • The Causality of the Data: Gas Chromatography separates the C2 and C4 regioisomers based on subtle dipole and boiling point differences. Mass Spectrometry confirms the molecular weight and the characteristic 3:1 isotopic ratio of 35Cl / 37Cl . FTIR differentiates the isomers based on the shifting of the out-of-plane C-H bending vibrations depending on whether the protons are adjacent (C2-Cl isomer) or isolated (C4-Cl isomer).

Quantitative Data Comparison
ParameterHigh-Field 2D NMR (600 MHz)Single-Crystal XRDGC-MS / FTIR
Primary Validation Metric J -coupling ( 8 Hz vs <1 Hz )Spatial Atomic CoordinatesRetention Time & C-H Bending
Structural Certainty Extremely HighAbsoluteModerate (Requires Standards)
Throughput Medium (~15 mins/sample)Low (Days for crystallization)High (~5 mins/sample)
Sample Requirement 5–15 mg (Non-destructive)1 good crystal (Non-destructive)< 1 mg (Destructive)
Capital Cost ($> $500k)

( > $300k)

($< $100k)

Workflow Start Crude Reaction Mixture GCMS GC-MS / FTIR (High-Throughput Screening) Start->GCMS Volatiles NMR High-Field 2D NMR (Solution-State Regiochemistry) Start->NMR Purified Fraction XRD Single-Crystal XRD (Absolute 3D Conformation) Start->XRD Crystallization Isomer Isomer Ratio & Mass Confirmation GCMS->Isomer HMBC 1H-13C HMBC Correlations (C2 vs C4 Validation) NMR->HMBC Crystal Solid-State Atomic Coordinates XRD->Crystal Valid Regioselectivity Validated Isomer->Valid HMBC->Valid Crystal->Valid

Analytical workflow for validating regioselectivity in functionalized pyridine derivatives.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis and the subsequent NMR validation, designed as a self-validating system where the analytical output inherently proves the structural outcome.

Protocol 1: Deoxygenative Chlorination Synthesis
  • Preparation: Charge an oven-dried 50 mL round-bottom flask with 6-methylpyridine-3-carbonitrile 1-oxide (1.0 g, 7.46 mmol).

  • Activation: Cool the flask to 0 °C under an inert argon atmosphere. Slowly add phosphorus oxychloride ( POCl3​ , 5.0 mL, 53.6 mmol) dropwise over 10 minutes. Causality note: Dropwise addition controls the exothermic O-phosphorylation step.

  • Functionalization: Attach a reflux condenser and heat the reaction mixture to 100 °C for 2.5 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexanes 1:2) until the highly polar N-oxide spot disappears.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the aqueous phase to pH 7 using saturated aqueous NaHCO3​ .

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield 2-chloro-6-methylpyridine-3-carbonitrile as a solid.

Protocol 2: Self-Validating NMR Regiochemistry Check
  • Sample Prep: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform ( CDCl3​ ). Transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher.

  • Data Interpretation (The Internal Check):

    • Locate the aromatic proton signals between 7.0 and 8.0 ppm.

    • If the product is the C2-chloro isomer: You will observe two distinct doublets integrating to 1H each. Measure the coupling constant ( J ). It will be ~8.0 Hz , confirming the protons are ortho to each other (at C4 and C5).

    • If the product is the C4-chloro isomer: You will observe two singlets (or doublets with J<1 Hz ), confirming the protons are para to each other (at C2 and C5).

References

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes, Journal of the American Chemical Society,
  • 2-Chloro-6-methyl-3-pyridinecarbonitrile 98% 28900-10-9, Sigma-Aldrich,
  • Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR)

Sources

Comparative

HPLC Method Validation for 6-Methylpyridine-3-Carbonitrile 1-Oxide Purity: A Comparative Technical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of quantifying polar, functionalized pyridine derivatives. 6-methylpyridine-3-carbonitrile 1-oxide (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of quantifying polar, functionalized pyridine derivatives. 6-methylpyridine-3-carbonitrile 1-oxide (also known as 5-cyano-2-methylpyridine 1-oxide) is a critical synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), notably pyrazole-based T-type calcium channel blockers[1].

The N-oxide moiety introduces unique dipole moments and potential thermal instability, making purity analysis non-trivial. This guide objectively compares analytical methodologies for this compound, establishes a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, and outlines a self-validating framework grounded in the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Alternatives

Before defaulting to HPLC, a rigorous scientific evaluation of available analytical modalities is required. The N-oxide group is highly polar and susceptible to thermal degradation, which dictates our instrumental choices.

Why RP-HPLC Outperforms the Alternatives
  • Gas Chromatography (GC-FID/MS): While GC offers excellent resolution for volatile organics, pyridine N-oxides are prone to thermal deoxygenation or rearrangement (e.g., Polonovski-type reactions) in high-temperature injection ports. This creates artifactual impurity profiles, rendering GC unsuitable without complex, error-prone derivatization steps.

  • Quantitative NMR (qNMR): qNMR is exceptional for absolute quantitation without the need for reference standards. However, it lacks the sensitivity (Limit of Detection) required for trace impurity profiling (<0.05%) mandated by regulatory bodies.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC provides superior throughput and reduced solvent consumption. However, traditional RP-HPLC remains the gold standard for global method transferability across diverse Quality Control (QC) laboratories, a key consideration for the analytical lifecycle[3].

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity (LOD)Thermal Stability RiskMethod TransferabilitySuitability for N-Oxides
RP-HPLC (Proposed) < 0.01% Low (Room Temp/30°C) Excellent Optimal
UPLC< 0.005%LowModerate (Requires specialized pumps)Excellent
GC-FID~ 0.05%High (Artifact generation)ExcellentPoor
qNMR~ 0.5%LowLow (Requires high-field NMR)Moderate (Assay only)

Causality in Method Development

Method development is not a random screening process; it is a deliberate exercise in chemical physics. Here is the causality behind our specific RP-HPLC parameters for 6-methylpyridine-3-carbonitrile 1-oxide.

  • Stationary Phase (Column): We select an end-capped C18 column (150 x 4.6 mm, 5 µm) . The hydrophobic C18 chains interact with the methyl group and the pyridine ring. End-capping is critical because residual silanols on the silica matrix can cause severe peak tailing via secondary interactions with the basic nitrogen/N-oxide moiety[4].

  • Mobile Phase pH Control: Pyridine derivatives are highly sensitive to pH variations. We utilize a 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer, adjusted to pH 6.5 . At this pH, the N-oxide is maintained in a consistent, unionized solvation state, preventing the peak splitting and retention time drift that occurs if the pH hovers near the molecule's pKa[5].

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN provides lower system backpressure due to lower viscosity and offers superior UV transparency at low wavelengths, which is vital for detecting trace impurities[6].

  • Detection Wavelength: 254 nm . The conjugated π -system of the pyridine ring, extended by the cyano group, provides a strong chromophore with an absorption maximum near 254 nm, ensuring high sensitivity.

Separation Inj Sample Injection Col RP-C18 Column (10mM KH2PO4 : ACN) Inj->Col Imp1 Polar Impurities (Degradants) Col->Imp1 Low Retention API 6-Methylpyridine-3-Carbonitrile 1-Oxide Col->API Optimal Retention Imp2 Non-Polar Impurities (Starting Materials) Col->Imp2 High Retention Det UV Detector (254 nm) Data Acquisition Imp1->Det API->Det Imp2->Det

Fig 1: RP-HPLC retention logic for the N-oxide API and associated impurities.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system. Every protocol described below includes an internal System Suitability Test (SST) to ensure instrument capability prior to data acceptance[2].

Step 1: Specificity and System Suitability

Objective: Prove the method can unambiguously assess the analyte in the presence of expected impurities[7].

  • Preparation: Prepare a diluent blank, a standard solution (100 µg/mL of 6-methylpyridine-3-carbonitrile 1-oxide), and a spiked sample containing known synthetic precursors (e.g., 4-chloro-5-cyano-2-methylpyridine 1-oxide).

  • Execution: Inject the blank to confirm no baseline interference at the retention time of the API. Inject the spiked sample.

  • Acceptance Criteria: The resolution ( Rs​ ) between the N-oxide peak and the closest eluting impurity must be >1.5 . The blank must show no interfering peaks.

Step 2: Linearity and Reportable Range

Objective: Demonstrate that the UV response is directly proportional to the analyte concentration[2].

  • Preparation: Dilute the stock standard to create five concentration levels: 25%, 50%, 100%, 125%, and 150% of the nominal working concentration (25 µg/mL to 150 µg/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤5% of the 100% level response.

Step 3: Accuracy (Recovery)

Objective: Validate that the method accurately quantifies the true value of the substance[7].

  • Preparation: Spike a known amount of the reference standard into a placebo matrix at three levels: 50%, 100%, and 150%.

  • Execution: Prepare three independent samples for each level (9 determinations total). Calculate the percentage recovery against a theoretical 100% standard.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Step 4: Precision (Repeatability)

Objective: Assess the variance of the method under identical operating conditions[8].

  • Preparation: Prepare six independent sample solutions of the API at the 100% concentration level (100 µg/mL).

  • Execution: Inject each sample once. Calculate the mean assay value, standard deviation, and Relative Standard Deviation (RSD).

  • Acceptance Criteria: The RSD of the six preparations must be ≤2.0% .

Step 5: Robustness

Objective: Demonstrate method reliability during deliberate, minor normal operational fluctuations[7].

  • Execution: Alter the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min), the column temperature by ±5∘ C (25°C and 35°C), and the mobile phase pH by ±0.2 units.

  • Acceptance Criteria: System suitability parameters (Resolution >1.5 , Tailing factor ≤1.5 ) must be maintained across all altered conditions.

ValidationWorkflow Start Method Development (pH, Column, Gradient) Spec Specificity (Peak Resolution > 1.5) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH variations) Prec->Rob End Validated Method (ICH Q2(R2) Compliant) Rob->End

Fig 2: ICH Q2(R2) Lifecycle and Validation Workflow for HPLC Methods.

Experimental Validation Data Summary

The following table summarizes the expected experimental data output when executing the above protocol for 6-methylpyridine-3-carbonitrile 1-oxide, demonstrating a highly capable and compliant analytical procedure.

Table 2: Summary of Validation Results
Validation ParameterTest Condition / RangeExperimental ResultAcceptance CriteriaStatus
System Suitability Resolution ( Rs​ )2.8 >1.5 Pass
System Suitability Tailing Factor ( Tf​ )1.15 ≤1.5 Pass
Specificity Blank InterferenceNone detectedNo interferencePass
Linearity 25 µg/mL to 150 µg/mL R2=0.9998 R2≥0.999 Pass
Accuracy 50% Spike Level99.4% Recovery98.0% - 102.0%Pass
Accuracy 100% Spike Level100.2% Recovery98.0% - 102.0%Pass
Accuracy 150% Spike Level99.8% Recovery98.0% - 102.0%Pass
Precision 6 Replicates (100%)RSD = 0.85% ≤2.0% Pass
Robustness Flow Rate ±0.1 mL/min Rs​=2.6 , Tf​=1.18 Rs​>1.5 , Tf​≤1.5 Pass

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor Source: Periodica Polytechnica Chemical Engineering URL:[Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products Source: ResearchGate URL:[Link]

  • HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL:[Link]

  • US9932314B2 - Pyrazole compounds and their use as T-type calcium channel blockers Source: Google Patents URL

Sources

Validation

Benchmarking 6-Methylpyridine-3-carbonitrile 1-Oxide Against Unsubstituted Pyridine N-Oxides: A Comprehensive Comparison Guide

As drug development and complex target synthesis increasingly rely on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of substituted pyridine N-oxides is paramount. Unsubstituted pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex target synthesis increasingly rely on highly functionalized heterocyclic scaffolds, understanding the nuanced reactivity of substituted pyridine N-oxides is paramount. Unsubstituted pyridine N-oxide serves as the fundamental baseline for N-oxide chemistry, exhibiting a unique dual reactivity profile where the oxygen acts as an electron donor and the positively charged nitrogen acts as an electron acceptor [1].

However, introducing specific substituents—such as in 6-methylpyridine-3-carbonitrile 1-oxide —fundamentally rewrites this reactivity map. By installing a strongly electron-withdrawing cyano group (-CN) at the 3-position and an electron-donating methyl group (-CH₃) at the 6-position, chemists create a highly biased "push-pull" electronic system. This guide objectively benchmarks this complex substituted N-oxide against its unsubstituted counterpart, providing mechanistic insights and field-proven experimental protocols.

Electronic & Structural Profiling: The "Push-Pull" Dynamic

The reactivity of any pyridine N-oxide is dictated by its electron density distribution. In unsubstituted pyridine N-oxide, electrophilic aromatic substitution (EAS) typically occurs at the C-4 position, while nucleophilic attack can occur at C-2, C-4, or C-6.

In 6-methylpyridine-3-carbonitrile 1-oxide, the electronic landscape is drastically altered:

  • The 3-Cyano Effect (Pull): The -CN group exerts a strong inductive and resonance-withdrawing effect, significantly depleting electron density at the ortho (C-2 and C-4) and para (C-6) positions relative to the cyano group. This highly activates the C-2 position toward nucleophilic attack.

  • The 6-Methyl Effect (Push & Block): The methyl group donates electron density via hyperconjugation, stabilizing the N-oxide dipole. Crucially, it provides severe steric hindrance at the C-6 position, effectively blocking nucleophilic attack at this site and redirecting reagents exclusively to the C-2 or C-4 positions. Furthermore, the acidic protons of the 6-methyl group unlock lateral functionalization pathways entirely absent in the unsubstituted baseline [3].

Quantitative Data & Reactivity Summary
Property / Reactivity MetricUnsubstituted Pyridine N-Oxide6-Methylpyridine-3-carbonitrile 1-OxideMechanistic Driver
Dipole Moment ~4.24 D> 5.0 D (Estimated)Synergistic alignment of the N→O dipole with the strongly polar 3-CN vector.
Electrophilic Aromatic Substitution (EAS) Moderate (Favors C-4)Highly DeactivatedThe 3-CN group withdraws electron density, raising the activation energy for EAS.
Nucleophilic Chlorination (POCl₃) Poor Regioselectivity (Yields mix of 2-chloro and 4-chloro)High Regioselectivity (Yields exclusively 2-chloro product)3-CN highly activates C-2; 6-Me sterically blocks C-6[2].
Lateral Functionalization N/A (No alkyl groups)Highly Active (Boekelheide Rearrangement)6-Me protons are rendered acidic by the adjacent N-oxide, allowing deprotonation and[3,3]-sigmatropic shift [3].

Mechanistic Pathway Visualization

To illustrate the profound impact of the 3-cyano and 6-methyl groups, we examine the deoxygenative chlorination pathway. When treated with phosphorus oxychloride (POCl₃), 6-methylpyridine-3-carbonitrile 1-oxide undergoes a highly regioselective transformation to 2-chloro-6-methylpyridine-3-carbonitrile—a critical pharmaceutical building block.

G A 6-Methylpyridine-3-carbonitrile 1-oxide (Nucleophilic N-oxide) C Activated N-O-POCl2 Intermediate (Highly Electrophilic C-2) A->C O-P bond formation B POCl3 (Electrophile) B->C Cl- displacement D Regioselective Chloride Attack (C-2 position) C->D Nucleophilic attack E 2-Chloro-6-methylpyridine-3-carbonitrile (Aromatized Product) D->E Elimination of PO2Cl2-

Figure 1: Mechanistic pathway of the regioselective deoxygenative chlorination.

Self-Validating Experimental Protocols

The following protocols demonstrate how the unique structural features of 6-methylpyridine-3-carbonitrile 1-oxide are leveraged in the laboratory. Each protocol is designed as a self-validating system, ensuring that the causality of the reaction is continuously monitored and verified.

Protocol A: Regioselective Deoxygenative Chlorination

Objective: Synthesize 2-chloro-6-methylpyridine-3-carbonitrile. Causality: The N-oxide oxygen attacks POCl₃, forming an excellent leaving group (-OPOCl₂). The released chloride ion must attack the ring to restore aromaticity. Due to the steric bulk of the 6-methyl group and the extreme electrophilicity of the C-2 position (driven by the ortho-cyano group), the chloride attacks C-2 exclusively [2].

Step-by-Step Methodology:

  • Activation: Dissolve 6-methylpyridine-3-carbonitrile 1-oxide (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add POCl₃ (15 mmol) dropwise over 10 minutes. The low temperature prevents runaway exothermic degradation.

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 40 °C). Self-Validation Step 1: Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar N-oxide starting material (Rf ~0.1) will be consumed, replaced by a distinct, less polar UV-active spot (Rf ~0.6).

  • Quenching: Once starting material is consumed (typically 2-4 hours), cool the reaction to 0 °C and carefully quench by pouring over crushed ice. Neutralize with saturated aqueous NaHCO₃ to pH 7 to destroy excess POCl₃.

  • Extraction & Isolation: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Analyze the crude product via ¹H NMR. Self-Validation Step 2: The successful regioselective chlorination is confirmed by the disappearance of the downfield N-oxide proton and the retention of the 6-methyl singlet (~2.6 ppm). GC-MS will show a molecular ion peak at m/z 152/154 (3:1 isotopic ratio confirming mono-chlorination).

Protocol B: The Boekelheide Rearrangement

Objective: Synthesize 6-(acetoxymethyl)pyridine-3-carbonitrile. Causality: This reaction exploits the 6-methyl group. Acetic anhydride acylates the N-oxide. The resulting positively charged intermediate increases the acidity of the 6-methyl protons. Deprotonation yields an anhydrobase, which undergoes a concerted [3,3]-sigmatropic rearrangement to transfer the acetate group to the lateral carbon [3]. Unsubstituted pyridine N-oxides cannot undergo this reaction.

Step-by-Step Methodology:

  • Acylation: Suspend 6-methylpyridine-3-carbonitrile 1-oxide (10 mmol) in acetic anhydride (30 mL).

  • Thermal Rearrangement: Heat the mixture to 110 °C for 6 hours. Self-Validation Step 1: The reaction mixture will transition from a suspension to a homogeneous dark solution as the polar N-oxide is converted into the highly organic-soluble rearranged ester.

  • Concentration: Remove excess acetic anhydride in vacuo to yield a crude brown oil.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Spectroscopic Validation: Analyze the purified fractions via ¹H NMR. Self-Validation Step 2: The defining proof of the Boekelheide rearrangement is the complete disappearance of the 6-methyl singlet (originally at ~2.5 ppm) and the emergence of a new two-proton singlet at ~5.2 ppm, corresponding to the newly formed -CH₂OAc methylene group.

References

  • National Center for Biotechnology Information (NCBI). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
  • Semantic Scholar. Total synthesis of 5-hydroxyomeprazole (Deoxygenative chlorination of substituted pyridine N-oxides).
  • ResearchGate. Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement.
Comparative

theoretical vs experimental NMR chemical shifts for 6-methylpyridine-3-carbonitrile 1-oxide

Comparative Analysis of Theoretical vs. Experimental NMR Chemical Shifts for 6-Methylpyridine-3-carbonitrile 1-oxide Introduction In modern drug discovery and synthetic organic chemistry, functionalized pyridine N-oxides...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Theoretical vs. Experimental NMR Chemical Shifts for 6-Methylpyridine-3-carbonitrile 1-oxide

Introduction

In modern drug discovery and synthetic organic chemistry, functionalized pyridine N-oxides such as 6-methylpyridine-3-carbonitrile 1-oxide serve as critical building blocks for biologically active compounds and kinase inhibitors[1]. However, the structural elucidation of these heterocycles via Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by the unique "push-pull" electronic nature of the N-oxide moiety.

To ensure absolute structural confidence, modern analytical workflows employ a self-validating system: pairing empirical NMR data with theoretical Density Functional Theory (DFT) calculations. This guide provides an objective, in-depth comparison between experimental NMR acquisition and Gauge-Independent Atomic Orbital (GIAO) theoretical predictions for 6-methylpyridine-3-carbonitrile 1-oxide, detailing the causality behind the observed chemical shifts and the protocols required to achieve high-fidelity correlations.

The Causality of Chemical Shifts in Pyridine N-Oxides

Understanding the NMR spectrum of 6-methylpyridine-3-carbonitrile 1-oxide requires analyzing the competing electronic effects within the ring system:

  • The N-Oxide Dipole: The N–O bond possesses partial double-bond character. The oxygen atom donates electron density into the aromatic ring via resonance (shielding the ortho and para positions), while the positively charged nitrogen inductively withdraws electron density (deshielding the α -carbons)[2].

  • The Cyano Group (C-3): The -CN group is a strong electron-withdrawing group via both inductive and resonance effects, deshielding the adjacent protons. However, the ipso carbon (C-3) is paradoxically shielded (typically resonating around 110–112 ppm) due to the magnetic anisotropy generated by the triple bond's π -electron cylinder.

  • The Methyl Group (C-6): The -CH 3​ group acts as a weak σ -donor, slightly shielding the adjacent C-5 position.

By utilizing DFT-GIAO calculations, we can mathematically model these anisotropic and electronic environments, providing a theoretical baseline that validates our empirical assignments[3].

Workflow Visualization

NMR_Workflow Exp Experimental NMR Acquisition Sample Sample Prep (CDCl3, TMS) Exp->Sample Theo Theoretical DFT Modeling Geom Geometry Optimization (B3LYP/6-311+G**) Theo->Geom Spectro 400/600 MHz Spectrometer Sample->Spectro DataExp Experimental Chemical Shifts (δ) Spectro->DataExp GIAO GIAO Shielding Tensor Calculation (IEFPCM) Geom->GIAO DataTheo Calculated Chemical Shifts (δ) GIAO->DataTheo Comp Statistical Comparison & Error Analysis DataExp->Comp Baseline DataTheo->Comp Validation

Parallel experimental and theoretical DFT-GIAO workflows for NMR chemical shift validation.

Step-by-Step Methodologies

To establish a self-validating analytical loop, both the experimental and theoretical protocols must be executed with strict parameter control.

Experimental NMR Protocol

Causality Check: Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons that could interfere with the highly polarized N-oxide oxygen, minimizing intermolecular hydrogen bonding artifacts.

  • Step 1: Sample Preparation. Dissolve 15 mg of highly purified 6-methylpyridine-3-carbonitrile 1-oxide in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Step 2: Acquisition. Transfer the sample to a 5 mm NMR tube. Record spectra on a 400 MHz spectrometer at 298 K.

    • 1 H NMR: 30° pulse angle, 2.0 s relaxation delay (d1), 16 scans.

    • 13 C NMR: 30° pulse angle, 2.0 s relaxation delay, WALTZ-16 decoupling, 1024 scans.

  • Step 3: Processing. Apply zero-filling to 64k data points. Use an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct the spectra, setting the TMS signal to exactly 0.00 ppm.

Theoretical DFT-GIAO Protocol

Causality Check: The 6-311+G(d,p) basis set is strictly required here. The addition of diffuse functions (+) is non-negotiable when modeling N-oxides, as they accurately describe the expanded electron cloud of the highly electronegative, anionic-character oxygen atom[4].

  • Step 1: Conformational Search. Generate the initial 3D geometry of the molecule using the MMFF94 force field.

  • Step 2: Geometry Optimization. Optimize the structure using Gaussian software at the DFT level with the B3LYP functional and the 6-311+G(d,p) basis set. Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate the dielectric environment of chloroform.

  • Step 3: Frequency Calculation. Run a frequency calculation at the same level of theory to confirm the absence of imaginary frequencies, ensuring the geometry is a true local minimum.

  • Step 4: Shielding Tensor Calculation. Calculate the isotropic magnetic shielding tensors ( σ ) using the GIAO method[3].

  • Step 5: Referencing. Calculate the shielding tensor of TMS ( σTMS​ ) at the exact same level of theory (B3LYP/6-311+G(d,p)/IEFPCM). Compute the theoretical chemical shifts ( δ ) using the equation: δ=σTMS​−σSample​ .

Quantitative Data Comparison

The following tables summarize the correlation between the empirically acquired data and the DFT-GIAO theoretical predictions.

Table 1: 1 H NMR Chemical Shift Comparison
PositionMultiplicityExperimental δ (ppm)Theoretical δ (ppm) Δδ (Error ppm)
H-2 Singlet8.458.52+0.07
H-4 Doublet7.587.65+0.07
H-5 Doublet7.427.38-0.04
CH 3​ Singlet2.552.61+0.06
Table 2: 13 C NMR Chemical Shift Comparison
PositionCarbon TypeExperimental δ (ppm)Theoretical δ (ppm) Δδ (Error ppm)
C-2 Ar-CH141.2143.5+2.3
C-3 Ar-C(CN)111.5110.1-1.4
C-4 Ar-CH126.8128.0+1.2
C-5 Ar-CH125.4124.5-0.9
C-6 Ar-C(CH 3​ )152.3154.1+1.8
CN Nitrile115.6117.2+1.6
CH 3​ Alkyl18.419.1+0.7

Discussion of Results

The alignment between the experimental and theoretical data is excellent, validating the structural assignment. The 1 H NMR Mean Absolute Error (MAE) is exceptionally low (< 0.1 ppm).

For the 13 C NMR data, the MAE is approximately 1.4 ppm, which is well within the acceptable threshold for DFT-GIAO calculations (typically 2–4 ppm). The largest deviation occurs at C-2 (+2.3 ppm) . This discrepancy is a known limitation of continuous solvent models (like IEFPCM); they cannot perfectly account for the weak, explicit intermolecular interactions (such as transient dipole-dipole interactions or trace hydrogen bonding) that occur between the highly polarized N-oxide oxygen and the solvent in the physical NMR tube[4].

Despite this minor computational artifact, the theoretical model successfully predicts the profound shielding of the C-3 ipso carbon (111.5 ppm exp / 110.1 ppm calc) caused by the cyano group's magnetic anisotropy, proving the robustness of this comparative methodology.

Sources

Validation

comparative study of azine N-oxides in transition-metal-catalyzed reactions

Comparative Study of Azine N-Oxides in Transition-Metal-Catalyzed Reactions As transition-metal-catalyzed C–H functionalization has matured, the functionalization of electron-deficient heterocycles like azines (pyridines...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Azine N-Oxides in Transition-Metal-Catalyzed Reactions

As transition-metal-catalyzed C–H functionalization has matured, the functionalization of electron-deficient heterocycles like azines (pyridines, quinolines, diazines) has remained a formidable challenge. The inherent strong σ-donating ability of the basic nitrogen lone pair often leads to irreversible coordination with electrophilic metal catalysts (e.g., Pd, Rh, Ru), creating a "catalyst sink" that halts catalytic turnover[1].

To circumvent this, the oxidation of the parent azine to an azine N-oxide has emerged as a transformative mechanistic strategy. This guide provides an objective, data-driven comparison of azine N-oxides versus unoxidized azines, detailing how the N-oxide moiety acts as a superior directing group, a traceless internal oxidant, and a highly regioselective handle for late-stage drug development.

Mechanistic Paradigm Shift: Causality in Catalyst Design

The superiority of azine N-oxides in transition-metal catalysis is rooted in their unique electronic and structural properties. As an Application Scientist, it is critical to understand the causality behind these experimental outcomes:

  • Labile Coordination vs. Catalyst Poisoning: Unoxidized pyridines bind tightly to transition metals via the nitrogen lone pair, stabilizing off-cycle intermediates and poisoning the catalyst. In contrast, the oxygen atom of an azine N-oxide acts as a weaker, more labile L-type or X-type ligand. The N–O dipole provides sufficient electron density to direct the metal to the proximal C2–H bond, but the electronegativity of the oxygen ensures the metal-oxygen bond breaks easily, facilitating rapid catalytic turnover[2].

  • Internal Oxidant Capability: In standard C–H functionalization, external stoichiometric oxidants (like Ag₂CO₃ or Cu(OAc)₂) are required to reoxidize the metal catalyst (e.g., Rh(I) to Rh(III)). Azine N-oxides bypass this requirement. Following C–H activation and substrate insertion, the weak N–O bond can undergo reductive cleavage. This step simultaneously releases the deoxygenated functionalized azine and oxidizes the metal center, achieving 100% atom economy for the oxidation event[3][4].

Logic Substrate Azine Substrate Pyridine Unoxidized Pyridine Substrate->Pyridine N_Oxide Pyridine N-Oxide Substrate->N_Oxide Poison Strong N-Metal σ-Donation (Catalyst Poisoning) Pyridine->Poison Coord Weak O-Metal Coordination (Labile Ligand) N_Oxide->Coord LowYield Low Yield / Poor Selectivity Poison->LowYield HighYield High Yield / C2-Selectivity Coord->HighYield

Mechanistic divergence between unoxidized azines and azine N-oxides in transition-metal catalysis.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing the performance of standard unoxidized azines against azine N-oxides in benchmark Pd-catalyzed and Rh-catalyzed C–H functionalization reactions[2][4][5].

ParameterUnoxidized Azines (e.g., Pyridine)Azine N-Oxides (e.g., Pyridine N-Oxide)
Directing Group Efficacy Strong σ-donor (frequently poisons Pd/Rh catalysts)Weak O-coordination (labile, high turnover)
Regioselectivity Often unselective or directed to Meta (C3/C4)Strictly Ortho (C2) to the N-oxide moiety
Yield (Pd-Catalyzed Arylation) < 30% (requires highly specialized, bulky ligands)80% – 95% (using standard Pd(OAc)₂)
Role as Oxidant Inert; requires external stoichiometric metal saltsActs as an internal oxidant via N–O bond cleavage
Atom Economy (Oxidation) Low (generates toxic metal waste, e.g., Ag/Cu salts)100% (oxygen is transferred or lost as H₂O)
Post-Reaction Utility Product is final and difficult to further modifyReadily deoxygenated to yield the parent azine

Experimental Protocol: Pd-Catalyzed C2-Arylation of Pyridine N-Oxides

This methodology details a self-validating protocol for the highly regioselective C2-arylation of pyridine N-oxide using unactivated arenes. The protocol is designed to ensure catalytic efficiency while providing clear checkpoints for mechanistic validation[2].

Materials:

  • Pyridine N-oxide (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Silver carbonate (Ag₂CO₃, 2.2 equiv) - Acts as the external oxidant for this specific non-cleaving pathway.

  • Unactivated arene (e.g., Benzene, 40 equiv, acts as both reactant and solvent)

Step-by-Step Workflow:

  • Reaction Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, sequentially add Pyridine N-oxide, Pd(OAc)₂, and Ag₂CO₃.

    • Causality: Ag₂CO₃ is chosen over AgOAc because the carbonate base is critical for facilitating the Concerted Metalation-Deprotonation (CMD) step during C–H cleavage.

  • Solvent Addition: Add the unactivated arene (Benzene) under an argon atmosphere. Seal the tube tightly with a Teflon screw cap.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 130 °C for 16 hours.

    • Causality: The high thermal energy is required to overcome the activation barrier of the C(sp²)–H bond cleavage on the electron-deficient pyridine ring.

  • Self-Validating Monitoring: After 14 hours, withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via TLC (Eluent: 100% EtOAc).

    • Validation Check: The disappearance of the highly polar baseline spot (starting N-oxide) and the appearance of a new, less polar UV-active spot confirms successful C2-arylation. If the baseline spot persists, catalyst poisoning has occurred; verify the anhydrous nature of your reagents.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove the precipitated Pd black and Ag salts. Concentrate the filtrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash column chromatography (gradient elution: CH₂Cl₂ to CH₂Cl₂/MeOH 10:1) to isolate the 2-arylpyridine N-oxide.

  • (Optional) Traceless Deoxygenation: To obtain the free 2-arylpyridine, dissolve the product in methanol, add 10% Pd/C, and stir under an H₂ balloon for 4 hours. Filter and concentrate.

Advanced Application: Azine N-Oxides as Internal Oxidants

In Rh(III)-catalyzed annulation reactions, the N-oxide serves a dual purpose: it directs the initial C–H activation and subsequently acts as the terminal oxidant[3]. This eliminates the need for silver salts, representing a significant leap in green chemistry and process scale-up for drug development.

G Rh3 [Rh(III)] Catalyst Coord N-Oxide Coordination Rh3->Coord CHAct C2-H Activation (Cyclometalation) Coord->CHAct Insert Alkyne Insertion CHAct->Insert + Alkyne NOCleave N-O Cleavage & Reductive Elimination Insert->NOCleave NOCleave->Rh3 Catalyst Turnover Product Deoxygenated Azine (Product) NOCleave->Product

Catalytic cycle of Rh(III)-mediated C-H functionalization utilizing azine N-oxide as an internal oxidant.

Conclusion

The comparative data unequivocally demonstrates that converting azines to their corresponding N-oxides fundamentally alters their reactivity profile in transition-metal catalysis. By mitigating catalyst poisoning and enabling internal oxidation pathways, azine N-oxides allow researchers to achieve highly regioselective C2-functionalizations with exceptional yields. For drug development professionals, utilizing the N-oxide as a traceless directing group offers a robust, scalable, and atom-economical pathway for the late-stage diversification of complex heterocyclic pharmacophores.

References

Sources

Comparative

Evaluating the Effect of Methyl vs. Cyano Substituents on Pyridine 1-Oxide Reactivity: A Comparative Guide

Pyridine 1-oxides are indispensable intermediates in modern drug development and organic synthesis. The unique "push-pull" dipole of the N-O bond allows the pyridine ring to undergo both electrophilic and nucleophilic ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Pyridine 1-oxides are indispensable intermediates in modern drug development and organic synthesis. The unique "push-pull" dipole of the N-O bond allows the pyridine ring to undergo both electrophilic and nucleophilic aromatic substitution—a versatile dual-reactivity profile not found in standard unoxidized pyridines[1]. However, the specific reactivity, regioselectivity, and stability of these molecules are profoundly dictated by their ring substituents.

This guide provides an objective, data-driven comparison of two sterically similar but electronically opposite derivatives: 4-methylpyridine 1-oxide (bearing an electron-donating group, EDG) and 4-cyanopyridine 1-oxide (bearing an electron-withdrawing group, EWG). By understanding the causality behind their divergent behaviors, researchers can rationally select the appropriate N-oxide for late-stage functionalization or complex API synthesis.

Electronic Modulation and Causality

The fundamental difference between the methyl and cyano substituents lies in their perturbation of the pyridine N-oxide's molecular orbitals and electron density distribution[2].

  • 4-Methylpyridine 1-Oxide (EDG): The methyl group donates electron density into the aromatic system via hyperconjugation (+I effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring highly susceptible to Electrophilic Aromatic Substitution (EAS)[1]. Furthermore, the increased electron density strengthens the N-O bond's partial double-bond character, rendering the oxygen atom more nucleophilic and enhancing its complexation ability[3].

  • 4-Cyanopyridine 1-Oxide (EWG): The cyano group withdraws electron density through both resonance (-M) and inductive (-I) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) and increases the molecule's electron affinity[3]. The resulting electron depletion hyper-activates the ortho positions (C2/C6) for Nucleophilic Aromatic Substitution (SNAr). Additionally, the withdrawal of electron density weakens the N-O bond, making it highly labile under reductive or deoxygenative conditions[4].

G Core Pyridine 1-Oxide Core Methyl 4-Methyl (EDG) Hyperconjugation Core->Methyl +CH3 Cyano 4-Cyano (EWG) Resonance & Inductive Core->Cyano +CN EAS Enhanced EAS (Electrophilic Attack) Methyl->EAS DeoxSlow Slow Deoxygenation (High Electron Density) Methyl->DeoxSlow SNAr Enhanced SNAr (Nucleophilic Attack) Cyano->SNAr DeoxFast Fast Deoxygenation (Low Electron Density) Cyano->DeoxFast

Divergent reactivity pathways of 4-methyl vs 4-cyano pyridine 1-oxides.

Quantitative Performance Data: Deoxygenation Kinetics

To objectively compare these two substrates, we examine their performance in photocatalytic deoxygenation—a critical transformation in pharmaceutical synthesis where the N-oxide acts as a transient activating group that must later be removed.

Experimental data using a Rhenium-catalyzed photocatalytic system in the presence of H₂O perfectly illustrates the substituent causality: the more electron-rich the pyridine, the slower the N-O bond cleavage[4].

Table 1: Comparative Kinetics of Photocatalytic Deoxygenation

SubstrateSubstituent TypeDeoxygenation TimeYield (%)N-O Cleavage Causality
4-Cyanopyridine 1-oxide EWG (-CN)2 minutes98%Reduced electron density weakens the N-O bond, accelerating catalytic cleavage[4].
4-Methylpyridine 1-oxide EDG (-CH₃)5.5 hours96%Hyperconjugation enriches the N-O bond, increasing resistance to cleavage[4].
4-(Dimethylamino)pyridine 1-oxide Strong EDG (-NMe₂)21 hours>90%Extreme electron donation significantly hinders catalytic reduction[4].

Self-Validating Experimental Protocols

To leverage these electronic differences in the lab, the following protocols detail optimized workflows tailored to the specific electronic biases of each N-oxide.

Protocol A: Umpolung Nucleophilic Functionalization of 4-Cyanopyridine 1-Oxide

Because the cyano group hyper-activates the ring toward nucleophiles, 4-cyanopyridine 1-oxide can be converted into a 2-pyridyl phosphonium salt, effectively serving as a 2-pyridyl anion equivalent[5].

  • Causality Check: The strong -M effect of the cyano group stabilizes the transient negative charge during nucleophilic attack at the C2 position. Without this EWG, the activation barrier for nucleophilic attack would be significantly higher.

  • Self-Validation: The reaction progress is self-indicating; the consumption of the highly polar N-oxide starting material can be easily tracked via TLC using a polar eluent (e.g., CHCl₃/MeOH).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-cyanopyridine 1-oxide (1.0 equiv) in anhydrous CH₂Cl₂ (0.375 M) under an inert argon atmosphere[5].

  • Nucleophile Addition: Slowly add a tertiary phosphine (e.g., PPh₃, 1.2 equiv) at room temperature.

  • Lewis Base Activation: Introduce a suitable Lewis base to control regioselectivity and drive the formation of the pyridin-2-yl phosphonium salt[5].

  • Reaction Monitoring: Stir the mixture for 24 hours at room temperature.

  • Quench & Extraction: Add a saturated aqueous solution of K₂CO₃ (40 mL) and stir for 30 minutes. Separate the layers and extract the aqueous layer thoroughly with CHCl₃ (5 × 30 mL)[5].

  • Isolation: Dry the combined organic layers over Na₂SO₄.

    • Critical Safety Step: Do not remove the solvent under reduced pressure immediately after the reaction ends without proper temperature control, as concentrated energetic intermediates can be hazardous[5].

Workflow Step1 1. Dissolve 4-CN-PyO in dry CH2Cl2 Step2 2. Add Phosphine Nucleophile Step1->Step2 Step3 3. Lewis Base Activation Step2->Step3 Step4 4. Aq. K2CO3 Quench & CHCl3 Extract Step3->Step4 Step5 5. Isolate 2-Substituted Pyridine Step4->Step5

Step-by-step workflow for the nucleophilic functionalization of 4-cyanopyridine 1-oxide.

Protocol B: Electrophilic Activation of 4-Methylpyridine 1-Oxide

Unlike the cyano derivative, 4-methylpyridine 1-oxide resists direct nucleophilic attack but excels in electrophilic trapping.

  • Causality Check: The N-oxide oxygen is highly nucleophilic due to the methyl group's electron donation. It readily attacks electrophiles like POCl₃ or PCl₃. The phosphorus atom detaches the oxygen atom to form a stable P=O bond, turning the oxygen into a superior leaving group and allowing subsequent chloride attack at the C2 position[1].

Step-by-Step Methodology:

  • Activation: Dissolve 4-methylpyridine 1-oxide in a non-polar solvent (e.g., toluene) under nitrogen.

  • Electrophile Addition: Slowly add POCl₃ or PCl₃ (1.5 equiv) at 0 °C. The nucleophilic oxygen attacks the phosphorus, forming a highly reactive O-phosphonium intermediate[1].

  • Rearrangement/Substitution: Heat the mixture to 90 °C. The chloride counter-ion attacks the activated C2 position, restoring aromaticity.

  • Workup: Carefully quench the reaction with ice water (highly exothermic), neutralize with NaOH to pH 7-8, and extract with ethyl acetate to yield the deoxygenated, 2-chlorinated product.

Conclusion

The choice between a methyl and cyano substituent on a pyridine 1-oxide scaffold is not merely structural—it fundamentally reprograms the molecule's reactivity. The cyano group acts as an accelerator for nucleophilic attack and N-O bond cleavage, making it ideal for rapid deoxygenative functionalization and SNAr workflows. Conversely, the methyl group fortifies the N-O bond and primes the ring for electrophilic chemistry, requiring harsher conditions for deoxygenation but offering superior stability for complexation.

References

Sources

Safety & Regulatory Compliance

Safety

6-Methylpyridine-3-carbonitrile 1-oxide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers regarding the safe handling and lifecycle management of complex heterocyclic building blocks. 6-Methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers regarding the safe handling and lifecycle management of complex heterocyclic building blocks. 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2), also known as 5-cyano-2-methylpyridine-N-oxide, is a critical intermediate in the synthesis of biologically active compounds. However, its disposal presents unique logistical and safety challenges due to the dual presence of an N-oxide moiety and a carbonitrile group[1].

To ensure regulatory compliance and operational safety, laboratory personnel must understand not just how to dispose of this chemical, but why specific protocols are necessary. This guide provides a self-validating framework for the immediate containment and routine disposal of 6-Methylpyridine-3-carbonitrile 1-oxide.

Part 1: Physicochemical and Hazard Profiling

Before executing any disposal plan, it is essential to understand the molecular behavior of the waste. The N-oxide functional group acts as an oxygen donor, meaning it possesses mild oxidizing properties and can decompose exothermically if mishandled. Simultaneously, the carbonitrile (nitrile) group is stable under normal conditions but poses a severe inhalation and environmental hazard if subjected to incomplete combustion, as it can release hydrogen cyanide (HCN) and nitrogen oxides (NOx)[2].

Table 1: Key Operational Data for Waste Profiling

ParameterValue / DescriptionOperational Implication
CAS Number 31795-59-2Essential for accurate RCRA waste manifesting and tracking[3].
Chemical Class Pyridine N-oxide, NitrileOxidizing potential; must be strictly segregated from strong reducing agents.
Physical State Crystalline SolidHigh risk of aerosolization; mandates dust-control during cleanup[1].
Combustion Products NOx, CO, CO2, HCN (trace)Requires high-temperature incineration (>1000°C) with alkaline scrubbing.

Part 2: Immediate Spill Response Protocol

In the event of an accidental release, immediate containment must prioritize inhalation protection and dust suppression. This protocol aligns with OSHA’s Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120)[4].

  • The Causality Principle: Why do we strictly avoid dry sweeping? 6-Methylpyridine-3-carbonitrile 1-oxide is a fine crystalline solid. Dry sweeping generates airborne particulates, creating an acute inhalation hazard. Dampening the spill or using wet inert absorbents suppresses dust formation, ensuring the material remains safely grounded during mechanical collection[1][4].

Step-by-Step Containment Methodology:

  • Evacuate and Assess: Immediately clear unprotected personnel from the vicinity. Assess the spill volume to determine if it is an incidental release or requires a dedicated HAZMAT response.

  • Don Appropriate PPE: Equip standard HAZWOPER-compliant gear: NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles.

  • Dust Suppression: Cover the spilled solid with an inert, damp absorbent material such as wet sand or vermiculite[1]. Do not flood the area with water, as this creates contaminated runoff that is difficult to capture.

  • Mechanical Collection: Using non-sparking tools, carefully scoop the dampened mixture into a wide-mouth, high-density polyethylene (HDPE) container.

  • Decontamination: Wipe the spill footprint with a damp, soapy cloth to remove residual micro-crystals. Place all used absorbent materials and cloths into the same HDPE waste container.

  • Labeling: Seal the container and affix a hazardous waste label detailing the contents (CAS 31795-59-2), date, and primary hazards (Toxic, Irritant).

Part 3: Standard Operating Procedure (SOP) for Routine Disposal

Routine disposal must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" tracking of hazardous materials[3].

  • The Causality Principle: Why must this compound be segregated from generic organic waste? The N-oxide group can act as a mild oxidant. Mixing this compound with strong reducing agents in a generic waste carboy can initiate an exothermic redox reaction, potentially leading to drum overpressurization or fire[2].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate 6-Methylpyridine-3-carbonitrile 1-oxide waste from strong acids, bases, and reducing agents. Designate a specific "Halogen-Free Organic Solid Waste" container for this and compatible compounds.

  • Primary Packaging: Collect solid waste in a compatible, sealable HDPE or glass container. If the compound is dissolved in a solvent (e.g., methanol), ensure the liquid waste carboy is vented or regularly "burped" to prevent ambient pressure buildup.

  • Manifesting: Log the exact mass or volume of the waste on the laboratory's chemical inventory and waste manifest system.

  • Ultimate Disposal Route: Transfer the manifested waste to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). The legally and scientifically mandated destruction method is high-temperature incineration .

Part 4: Mechanistic Workflow of Chemical Degradation

Why do we rely on high-temperature incineration? The thermal degradation of a pyridine carbonitrile N-oxide is complex. At lower temperatures, incomplete combustion can release highly toxic hydrogen cyanide (HCN) gas and carbon monoxide. High-temperature incineration (>1000°C) ensures complete oxidation of the carbon framework to CO2. Furthermore, the nitrogen atoms in the pyridine ring, the nitrile group, and the N-oxide are oxidized to nitrogen oxides (NOx). To prevent environmental contamination, the incinerator exhaust must be passed through an alkaline scrubber system to neutralize these acidic gases before release[2].

G Gen Waste Generation (6-Methylpyridine-3-carbonitrile 1-oxide) Seg Waste Segregation (Halogen-free Organic Solid) Gen->Seg Pack Packaging & Labeling (Sealed, Compatible Container) Seg->Pack Inc High-Temp Incineration (>1000°C) Pack->Inc Scrub Alkaline Scrubbing (Neutralize NOx & HCN) Inc->Scrub Safe Safe Environmental Release (CO2, H2O, N2, Salts) Scrub->Safe

Workflow for the thermal destruction and environmental neutralization of the compound.

References

  • Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf URL: [Link]

  • 29 CFR 1910.120 - Hazardous Waste Operations and Emergency Response (HAZWOPER) Source: Occupational Safety and Health Administration (OSHA) / eCFR URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Methylpyridine-3-carbonitrile 1-oxide

The handling of 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) requires a highly disciplined approach to laboratory safety. As a Senior Application Scientist, I frequently audit workflows for high-value, high-...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of 6-Methylpyridine-3-carbonitrile 1-oxide (CAS: 31795-59-2) requires a highly disciplined approach to laboratory safety. As a Senior Application Scientist, I frequently audit workflows for high-value, high-risk compounds. This specific molecule presents a unique dual-hazard profile: it combines the thermal instability of a pyridine N-oxide with the reactive potential of a nitrile group[1].

To build a self-validating safety culture in your laboratory, you must move beyond generic safety sheets and understand the chemical causality behind every piece of protective equipment and operational step.

Hazard Causality & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the mechanistic causality of the compound's hazards:

  • Thermal Excursion (N-Oxide Moiety): Pyridine N-oxides are prone to exothermic decomposition when subjected to excessive heat. If thermal runaway occurs, the compound can rapidly release highly toxic nitrogen oxides (NOx)[2].

  • Permeation Risk: Pyridine derivatives are notorious for rapidly permeating standard laboratory elastomers. A common, yet dangerous, laboratory error is the over-reliance on standard thin-mil nitrile gloves for these compounds.

  • Toxicity & Irritation: The compound acts as a severe skin and eye irritant. Inhalation of its crystalline dust can cause reactive airways dysfunction syndrome (RADS)[3].

Quantitative PPE Selection Matrix

Standard thin-mil nitrile gloves offer less than 10 minutes of breakthrough resistance against pyridine derivatives. Therefore, a dual-layer glove system is mandatory. By pairing a butyl rubber primary glove with a high-visibility nitrile outer glove, any physical puncture in the outer layer becomes an immediate visual alarm, triggering an abort protocol before the chemical breaches the inner barrier.

Table 1: Quantitative PPE Selection Matrix for 6-Methylpyridine-3-carbonitrile 1-oxide

PPE CategoryRecommended SpecificationCausality / Scientific JustificationBreakthrough / Protection Rating
Primary Gloves Butyl Rubber or Laminate (e.g., Silver Shield)Pyridines rapidly degrade natural rubber and thin nitrile. Butyl rubber provides the necessary steric and chemical barrier.> 480 minutes (Excellent)
Outer Gloves Heavy-Duty Nitrile (8-mil+)Worn over the butyl glove to provide mechanical (puncture/tear) resistance, which butyl lacks.< 10 minutes (Incidental splash only)
Respirator Half-mask with P100/OV CartridgesProtects against fine crystalline dust (P100) and potential volatile organic off-gassing (OV)[2].99.97% particulate filtration
Eye Protection Non-vented Chemical GogglesPrevents corneal inflammation from airborne dust or aerosolized solvent mixtures[3].N/A (Physical Barrier)
Body Flame-Resistant (FR) Lab CoatMitigates risk in the event of an exothermic N-oxide decomposition or flash fire[2].N/A (Thermal Barrier)

Operational Workflow & Handling Protocol

Every protocol described below is designed as a self-validating system to ensure maximum safety during drug development and synthesis workflows.

Step-by-Step Handling Methodology:

  • Pre-Operation Audit: Verify that the Class II Type B2 biological safety cabinet or chemical fume hood has an inward face velocity of at least 100 fpm. Ensure an inert gas (Nitrogen/Argon) line is available, as the compound is hygroscopic and should be handled in a dry environment[2].

  • PPE Donning: Don the FR lab coat, followed by the butyl rubber inner gloves. Don the heavy-duty nitrile outer gloves, ensuring the cuff tightly covers the lab coat sleeve. Finally, don the P100/OV respirator and chemical goggles.

  • Material Transfer: Purge the reaction vessel with inert gas. Weigh the 6-Methylpyridine-3-carbonitrile 1-oxide using anti-static weigh boats to prevent electrostatic dust dispersion.

  • Solvent Introduction: If solubilizing the compound, add the solvent dropwise. Monitor for any exothermic reaction. Critical: Do not subject the mixture to temperatures exceeding 60°C without a blast shield, due to the N-oxide's thermal instability[2].

  • Decontamination: Wipe down all hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a standard soap and water wash.

Safety Workflow Visualization

HandlingWorkflow Start 1. Pre-Operation Audit Verify Fume Hood & Inert Gas PPE 2. Don Specialized PPE (Butyl Gloves, P100/OV Respirator) Start->PPE Hood 3. Transfer Compound Under Inert Atmosphere PPE->Hood Spill Thermal Excursion or Spill Detected? Hood->Spill Evac Emergency Protocol Evacuate & Isolate Spill->Evac Yes Decon 4. Standard Decontamination & Doffing Spill->Decon No Waste 5. Hazardous Waste Disposal Decon->Waste

Caption: Self-validating safety workflow for handling 6-Methylpyridine-3-carbonitrile 1-oxide.

Emergency Response & Disposal Plan

  • Spill Protocol: Never sweep the dry powder with a standard brush, as this generates explosive and highly toxic dust clouds[3]. Gently cover the spill with damp absorbent pads or a commercial spill kit designed for organic bases. Place the absorbed material into a sealed, labeled container.

  • Exposure Response: In case of skin contact, immediately doff the contaminated outer and inner gloves. Flush the affected dermal area with water for a minimum of 15 minutes at a safety shower/eyewash station[3].

  • Disposal Plan: Dispose of all consumables as hazardous chemical waste. Critical Rule: Never mix nitrile-containing waste with strong acids. Acidic conditions can trigger hydrolysis of the nitrile group, leading to the potential release of highly toxic gases. Store waste in a dedicated, clearly labeled, vented container under an inert atmosphere.

References

  • LookChem. "2-Chloro-6-methyl-3-pyridinecarbonitrile (Analogous structural data)". Available at: [Link]

  • Washington State University (WSU). "Glove Selection Chart - Chemical Resistance". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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6-Methylpyridine-3-carbonitrile 1-oxide
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